15-Lox-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36N6O2S |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
4-[5-[1-(cyclohexylamino)-1-oxopropan-2-yl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C29H36N6O2S/c1-21(27(36)30-23-11-5-2-6-12-23)38-29-33-32-26(35(29)25-15-9-4-10-16-25)22-17-19-34(20-18-22)28(37)31-24-13-7-3-8-14-24/h3-4,7-10,13-16,21-23H,2,5-6,11-12,17-20H2,1H3,(H,30,36)(H,31,37) |
InChI Key |
HGGTVVFWEMSGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NN=C(N2C3=CC=CC=C3)C4CCN(CC4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 15-Lipoxygenase-1 (15-LOX-1)
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of 15-Lipoxygenase-1
15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a non-heme iron-containing dioxygenase that plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs). The enzyme catalyzes the stereospecific insertion of molecular oxygen into a 1,4-cis,cis-pentadiene moiety of PUFAs. The fundamental mechanism involves the abstraction of a hydrogen atom from a bisallylic methylene group, leading to the formation of a fatty acid radical. Molecular oxygen then adds to this radical, forming a hydroperoxy fatty acid. This initial product is subsequently reduced by cellular peroxidases, such as glutathione peroxidases, to the corresponding more stable hydroxy fatty acid.
Human 15-LOX-1 exhibits a preference for linoleic acid over arachidonic acid as its primary substrate.[1] It can oxygenate both free PUFAs and those esterified within phospholipids and cholesterol esters.
Substrates and Products of 15-LOX-1
The enzymatic activity of 15-LOX-1 on its primary substrates, linoleic acid and arachidonic acid, results in the production of bioactive lipid mediators.
-
Linoleic Acid (LA): 15-LOX-1 primarily oxygenates linoleic acid at the carbon-13 position to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). This is then rapidly reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE).[1][2]
-
Arachidonic Acid (AA): When acting on arachidonic acid, 15-LOX-1 predominantly produces 15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HpETE), with a smaller amount of 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-HpETE). These are subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12-HETE), respectively.[1] The ratio of 15-HETE to 12-HETE produced is approximately 4-9 to 1.
-
Omega-3 Fatty Acids: 15-LOX-1 also metabolizes ω-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), to generate specialized pro-resolving mediators (SPMs) like resolvins and protectins, which are crucial in the resolution of inflammation.[1]
Data Presentation: Quantitative Data for 15-LOX-1
Table 1: Kinetic Parameters of Human 15-LOX-1
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Linoleic Acid | 2.2 - 15 | 7 - 12 | [3] |
| Arachidonic Acid | 5 - 20 | 8 - 15 | [3] |
Table 2: IC50 Values of Common 15-LOX-1 Inhibitors
| Inhibitor | IC50 (µM) | Cell/Enzyme System | Reference |
| PD-146176 | 3.81 | Recombinant rat 12/15-LOX | [4][5] |
| ML351 | 0.2 | Human 15-LOX-1 | [4] |
| Compound 9c (i472) | 0.19 | Human 15-LOX-1 | [5][6] |
| Nordihydroguaiaretic acid (NDGA) | 11.0 | Human 15-LOX-2 | [7] |
| Quercetin | 4.84 | Soybean 15-LOX | [7] |
| Baicalein | 22.46 | Soybean 15-LOX | [7] |
Table 3: Concentrations of 15-LOX-1 Products in Cellular Systems
| Product | Cell Type | Condition | Concentration | Reference |
| 15(S)-HETE | Cholesterol-enriched RAW 264.7 macrophages | Incubation with 100 µM arachidonic acid for 2h | 12,025 ± 1,080 ng in whole-cell homogenate | [4] |
| 15-HETE | HCMV-infected HIPEC cytotrophoblasts | Supernatant | 316 pg/ml (0.9 nM) | [8] |
| 13-HODE | HCMV-infected HIPEC cytotrophoblasts | Supernatant | >2.4-fold increase over uninfected | [8] |
Signaling Pathways Involving 15-LOX-1
Regulation of Inflammation
15-LOX-1 plays a dual role in inflammation, contributing to both pro-inflammatory and anti-inflammatory responses depending on the context and the substrate.
-
Anti-inflammatory and Pro-resolving Pathways: The metabolism of omega-3 fatty acids by 15-LOX-1 generates resolvins and protectins, which are potent anti-inflammatory and pro-resolving mediators.[1] 13-HODE and 15-HETE can also exert anti-inflammatory effects. 15-LOX-1 can suppress pro-inflammatory signaling cascades, including the NF-κB, TNF-α, and IL-6/STAT3 pathways.[9]
-
Pro-inflammatory Pathways: In certain contexts, 15-HETE can promote inflammation. For instance, in pulmonary arteries, it can activate the NF-κB pathway, leading to a positive feedback loop that increases the expression of 15-LOX enzymes.[4]
Caption: Dual role of 15-LOX-1 in inflammation.
Role in Cancer
15-LOX-1 is frequently downregulated in colorectal cancer and is considered a tumor suppressor. Its primary metabolite from linoleic acid, 13-HODE, induces apoptosis in cancer cells.[2][10] By suppressing chronic inflammation, which is a known driver of tumorigenesis, 15-LOX-1 further contributes to its anti-cancer effects.
Caption: 13-HODE-mediated apoptosis in cancer cells.
Involvement in Ferroptosis
Ferroptosis is a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 is a critical enzyme in the execution of ferroptosis. It oxygenates phosphatidylethanolamine-esterified arachidonic acid to generate 15-hydroperoxy-phosphatidylethanolamine (15-HpETE-PE). The accumulation of these lipid peroxides leads to membrane damage and cell death.
Caption: Role of 15-LOX-1 in the ferroptosis pathway.
Regulation of 15-LOX-1 Expression and Activity
The expression and activity of 15-LOX-1 are tightly regulated at both the transcriptional and post-translational levels.
-
Transcriptional Regulation: The expression of the ALOX15 gene is induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] This induction is mediated by the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). The transcription of ALOX15 is also influenced by the peroxisome proliferator-activated receptor-gamma (PPARγ).
-
Allosteric Regulation: 15-LOX-1 activity can be allosterically modulated. Both allosteric activators and inhibitors that bind to a site distinct from the active site have been identified.[1][8][9] Allosteric activators can enhance enzyme activity by preventing substrate inhibition.[1][8]
Caption: Transcriptional regulation of the ALOX15 gene.
Experimental Protocols
Spectrophotometric Assay for 15-LOX-1 Activity
This assay measures the enzymatic conversion of linoleic acid to 13-HpODE, which has a conjugated diene structure that absorbs light at 234 nm.
Materials:
-
Soybean 15-lipoxygenase (or purified human 15-LOX-1)
-
Linoleic acid
-
0.2 M Borate buffer, pH 9.0
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Enzyme Solution Preparation: Dissolve 15-LOX in 0.2 M borate buffer to a working concentration (e.g., 400 U/ml for a final concentration of 200 U/ml). Keep the enzyme solution on ice.
-
Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.
-
Inhibitor Solution Preparation: Dissolve the test inhibitor in DMSO to the desired stock concentration.
-
Assay Setup:
-
Blank: In a quartz cuvette, add 487.5 µl of borate buffer and 12.5 µl of DMSO.
-
Control (No Inhibitor): In a separate cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of DMSO.
-
Inhibitor Sample: In another cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of the inhibitor solution. Incubate for 5 minutes at room temperature.
-
-
Reaction Initiation: To each cuvette (except the blank), rapidly add 500 µl of the substrate solution.
-
Measurement: Immediately place the cuvettes in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.
-
Data Analysis: Calculate the rate of increase in absorbance (ΔA/min). The percent inhibition is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.
Fluorescent Assay for 15-LOX-1 Activity using DPPP
This high-throughput assay detects the lipid hydroperoxides produced by 15-LOX-1. The lipid hydroperoxides oxidize the non-fluorescent diphenyl-1-pyrenylphosphine (DPPP) to a fluorescent phosphine oxide.
Materials:
-
Purified human 15-LOX-1
-
Linoleic acid or arachidonic acid
-
Diphenyl-1-pyrenylphosphine (DPPP)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of 15-LOX-1, substrate (linoleic or arachidonic acid), and DPPP in the assay buffer. Dissolve inhibitors in DMSO.
-
Assay Setup in Microplate:
-
Add the assay buffer to all wells.
-
Add the inhibitor solution or DMSO (for control) to the respective wells.
-
Add the 15-LOX-1 enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.
-
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Detection: After a set incubation time (e.g., 15-30 minutes), add the DPPP solution to all wells.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the DPPP oxide.
-
Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the inhibitor-treated wells relative to the control wells.
Quantification of 15-HETE and 13-HODE by LC-MS/MS
This method provides sensitive and specific quantification of 15-LOX-1 products in biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Internal standards (e.g., 15(S)-HETE-d8)
-
Solvents for mobile phase (e.g., methanol, acetonitrile, water, acetic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation:
-
For cell culture supernatants or plasma, add an internal standard.
-
Perform protein precipitation (e.g., with cold acetone or methanol).
-
Centrifuge to remove precipitated proteins.
-
Perform solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances.
-
Elute the lipids, evaporate the solvent, and reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with a mobile phase system (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid) to separate the different HETEs and HODEs.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 15-HETE, 13-HODE, and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 15-HETE and 13-HODE.
-
Quantify the analytes in the samples by comparing their peak areas to the internal standard and the standard curve.
-
References
- 1. Interleukin-4-Mediated 15-Lipoxygenase-1 Trans-Activation Requires UTX Recruitment and H3K27me3 Demethylation at the Promoter in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytomegalovirus Infection Triggers the Secretion of the PPARγ Agonists 15-Hydroxyeicosatetraenoic Acid (15-HETE) and 13-Hydroxyoctadecadienoic Acid (13-HODE) in Human Cytotrophoblasts and Placental Cultures | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Binding of 13-HODE and 15-HETE to phospholipid bilayers, albumin, and intracellular fatty acid binding proteins. implications for transmembrane and intracellular transport and for protection from lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15-Lipoxygenase-1 in Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, a regulated form of iron-dependent cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts. Central to the execution of this cell death pathway is the enzyme 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15. This technical guide provides a comprehensive overview of the core role of 15-LOX-1 in ferroptosis, detailing its mechanism of action, its place in cellular signaling pathways, and its significance as a therapeutic target. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways to facilitate a deeper understanding and guide future research and drug development efforts in this burgeoning field.
The Central Role of 15-LOX-1 in Ferroptosis
15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs). In the context of ferroptosis, its primary and most critical function is the peroxidation of PUFAs esterified in phosphatidylethanolamines (PEs), a major component of cellular membranes.
The 15-LOX-1/PEBP1 Complex: A Master Regulator
A pivotal discovery in the field was the identification of the complex between 15-LOX-1 and Phosphatidylethanolamine-Binding Protein 1 (PEBP1) as the key enzymatic entity driving ferroptosis.[1][2] While 15-LOX-1 can oxygenate free PUFAs, its association with PEBP1 dramatically alters its substrate specificity, enabling it to efficiently peroxidize PUFA-containing PEs within the membrane.[2] This complex formation is a critical initiating event in the ferroptotic cascade.
The interaction between 15-LOX-1 and PEBP1 is thought to facilitate the extraction of the PUFA tail of PE from the membrane bilayer and its presentation to the catalytic iron center of 15-LOX-1.[1][3] Molecular modeling studies suggest that PEBP1 binding induces a conformational change in 15-LOX-1, opening a channel for the phospholipid substrate to access the active site.[1][3]
Generation of the "Death Signal": 15-HpETE-PE
The primary product of the 15-LOX-1/PEBP1 complex's activity on arachidonic acid-containing PE (AA-PE) is 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE).[4][5] This lipid hydroperoxide is considered a potent "death signal" in ferroptosis. The accumulation of 15-HpETE-PE and other lipid peroxides leads to a loss of membrane integrity, increased permeability, and eventual cell rupture. The 15-LOX-1/PEBP1 complex can also generate 12-HpETE-PE, though at a lower ratio.[6]
Signaling Pathways Involving 15-LOX-1 in Ferroptosis
The activity of 15-LOX-1 is embedded within a complex network of signaling pathways that regulate cellular susceptibility to ferroptosis. These pathways involve a delicate balance between pro-ferroptotic lipid peroxidation and anti-ferroptotic antioxidant systems.
Upstream Regulation of ALOX15 Expression and Activity
The expression of the ALOX15 gene is subject to transcriptional and epigenetic regulation, making it a key control point for ferroptosis sensitivity.
-
p53: The tumor suppressor p53 has a dual role in regulating ferroptosis. It can promote ferroptosis by repressing the expression of SLC7A11, a key component of the cystine/glutamate antiporter, thereby limiting the synthesis of the antioxidant glutathione (GSH).[6] Concurrently, p53 can upregulate the expression of spermidine/spermine N1-acetyltransferase 1 (SAT1), which has been shown to increase ALOX15 expression and promote ferroptosis.[7][8]
-
Epigenetic Regulation: DNA methylation plays a role in controlling ALOX15 expression. For instance, the DNA methyltransferase 1 (DNMT1) can be downregulated by certain compounds, leading to demethylation and increased expression of ALOX15, thereby promoting ferroptosis in hepatic stellate cells.[9]
-
Cytokines: Pro-inflammatory cytokines like Interleukin-13 (IL-13) can induce the expression of 15-LOX-1 in airway epithelial cells, linking inflammation to ferroptosis susceptibility.[10]
The Core Ferroptotic Pathway
The central axis of the 15-LOX-1-driven ferroptosis pathway can be summarized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Empowerment of 15-Lipoxygenase Catalytic Competence in Selective Oxidation of Membrane ETE-PE to Ferroptotic Death Signals, HpETE-PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAT1/ALOX15 Signaling Pathway Is Involved in Ferroptosis After Skeletal Muscle Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAT1/ALOX15 Signaling Pathway Is Involved in Ferroptosis After Skeletal Muscle Contusion [mdpi.com]
- 9. ALOX15-Driven Ferroptosis: The key target in Dihydrotanshinone I's epigenetic Battle in hepatic stellate cells against liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
The 15-Lipoxygenase-1 Signaling Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Core Mechanisms, Experimental Approaches, and Therapeutic Potential
Introduction
15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), giving rise to a diverse array of bioactive lipid mediators. These molecules are integral to a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer progression. This technical guide provides a comprehensive overview of the 15-LOX-1 signaling pathway, designed for researchers, scientists, and drug development professionals. It delves into the core components of the pathway, details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes the intricate signaling networks.
Core Signaling Pathway
The 15-LOX-1 signaling cascade is initiated by the enzymatic conversion of PUFAs into hydroperoxy derivatives. The primary substrates for human 15-LOX-1 are linoleic acid and arachidonic acid (AA), with a preference for the former. It can also metabolize docosahexaenoic acid (DHA). The enzyme catalyzes the insertion of molecular oxygen at the 15th carbon position of arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] Similarly, 15-LOX-1 converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE) and subsequently to 13-hydroxyoctadecadienoic acid (13-HODE).
The expression of 15-LOX-1 is notably upregulated by the T-helper 2 (Th2) cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] This induction is a key feature in certain inflammatory conditions and allergic responses.
The biological effects of 15-LOX-1 are mediated by its products, which can act as signaling molecules through various mechanisms:
-
Receptor-Mediated Signaling: 15(S)-HETE can bind to and activate the low-affinity leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[3][4] This interaction triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][5]
-
Nuclear Receptor Activation: 15(S)-HETE and 13(S)-HODE can also function as ligands for the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPARγ).[6][7] Activation of PPARγ by these lipids can modulate gene expression related to inflammation and metabolism.
-
Modulation of Other Signaling Proteins: 15-LOX-1 can interact with Phosphatidylethanolamine-Binding Protein 1 (PEBP1). This interaction displaces Raf-1 from PEBP1, leading to the activation of the Raf/MEK/ERK signaling cascade.[2] Furthermore, the 15-LOX-1/PEBP1 complex can alter the substrate specificity of 15-LOX-1, enabling it to oxygenate phosphatidylethanolamine-containing arachidonic acid, a key step in the induction of ferroptosis, a form of programmed cell death.[8][9]
The multifaceted signaling of 15-LOX-1 highlights its complex role in cellular homeostasis and disease. Depending on the cellular context, its activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving outcomes.
Quantitative Data
Table 1: IC50 Values of Selected 15-Lipoxygenase-1 Inhibitors
| Inhibitor | IC50 Value (µM) | Target | Notes |
| ML351 | 0.2 | Human 15-LOX-1 | A potent and selective inhibitor.[10] |
| PD-146176 | 3.81 | Rat 12/15-LOX | An indole-based inhibitor.[10][11][12] |
| Eleftheriadis-14d | 0.09 | Human 15-LOX-1 | A potent indole-based inhibitor with stereospecific activity.[10] |
| Compound 9c (i472) | 0.19 | Human 15-LOX-1 | A potent inhibitor with a novel substituent pattern.[11][12] |
| 15-OH-20:3 | 3.1 | Mouse Macrophage 5-LOX | An analog of 15-HETE that inhibits 5-lipoxygenase.[11] |
Table 2: Kinetic Parameters of 15-Lipoxygenase-1
| Substrate | Km | Vmax | Notes |
| Arachidonic Acid | Data not consistently available in searched literature. | Data not consistently available in searched literature. | 15-LOX-1 exhibits a lower affinity for arachidonic acid compared to linoleic acid. |
| Linoleic Acid | Data not consistently available in searched literature. | Data not consistently available in searched literature. | Human 15-LOX-1 shows a preference for linoleic acid as a substrate.[1] |
Note: Precise Km and Vmax values for 15-LOX-1 are highly dependent on the experimental conditions and the source of the enzyme (recombinant vs. native) and are not consistently reported across the literature. Researchers are advised to determine these parameters empirically for their specific experimental setup.
Experimental Protocols
Spectrophotometric Assay for 15-Lipoxygenase-1 Activity
This protocol is adapted from a general method for assaying lipoxygenase activity by monitoring the formation of conjugated dienes.
Principle: Lipoxygenases convert polyunsaturated fatty acids into hydroperoxides containing a conjugated diene system, which absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.
Materials:
-
Soybean 15-Lipoxygenase (as a standard, or purified 15-LOX-1)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Enzyme solution (e.g., cell lysate or purified enzyme)
-
Test inhibitor dissolved in DMSO
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 250 µM linoleic acid substrate solution in borate buffer.
-
Dilute the 15-LOX-1 enzyme solution to the desired concentration (e.g., 400 U/ml) in cold buffer. Keep on ice.
-
Prepare inhibitor solutions in DMSO at various concentrations.
-
-
Assay without Inhibitor (Control):
-
In a quartz cuvette, pipette 500 µl of the enzyme solution.
-
Place the cuvette in the spectrophotometer and zero the absorbance at 234 nm.
-
To initiate the reaction, rapidly add 500 µl of the substrate solution and mix quickly.
-
Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
-
Assay with Inhibitor:
-
In a separate tube, pre-incubate the enzyme solution with the inhibitor (e.g., 12.5 µl of inhibitor solution and 487.5 µl of enzyme solution) for 5 minutes at room temperature.
-
Transfer 500 µl of the enzyme-inhibitor mixture to a quartz cuvette.
-
Initiate the reaction by adding 500 µl of the substrate solution.
-
Record the absorbance at 234 nm as described for the control.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial reaction rate (ΔA234/min) from the linear portion of the curve.
-
Calculate the percent inhibition for each inhibitor concentration compared to the control.
-
The IC50 value can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[3][13]
-
siRNA-Mediated Knockdown of 15-LOX-1
Principle: Small interfering RNA (siRNA) can be used to specifically target and degrade the mRNA of 15-LOX-1, leading to a reduction in its protein expression.
Materials:
-
Target cells (e.g., human airway epithelial cells)
-
15-LOX-1 specific siRNA and non-targeting control siRNA (siNC)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
In one tube, dilute 50 pmol of siRNA (either 15-LOX-1 specific or siNC) into 250 µl of Opti-MEM™ I medium.
-
In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 250 µl of Opti-MEM™ I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the medium from the cells and replace it with 2.5 ml of fresh, antibiotic-free complete medium.
-
Add the 500 µl of siRNA-lipid complex mixture dropwise to each well.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells for downstream analysis, such as Western blotting or RT-qPCR, to confirm the knockdown of 15-LOX-1 expression.
-
Western Blot for Phosphorylated Akt (Ser473)
Principle: Western blotting is used to detect the phosphorylation of Akt, a key downstream target of 15-LOX-1 signaling, using an antibody specific to the phosphorylated form of the protein.
Materials:
-
Cell lysate from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with 15-HETE or other stimuli for the desired time.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
LC-MS/MS Quantification of 15-HETE
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of 15-HETE and other eicosanoids in biological samples.
Materials:
-
Cell culture supernatant or other biological samples
-
Deuterated internal standard (e.g., 15(S)-HETE-d8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, water, and formic acid (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation and Extraction:
-
To the biological sample, add the deuterated internal standard.
-
Perform a solid-phase extraction to isolate the lipid fraction. Condition the C18 SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and then elute the eicosanoids with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 15-HETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for 15-HETE and its deuterated analog will be used for quantification.
-
-
Data Analysis:
Visualizations
Caption: The 15-LOX-1 signaling pathway, from substrate metabolism to downstream cellular responses.
Caption: A typical experimental workflow for investigating the 15-LOX-1 signaling pathway.
Conclusion
The 15-lipoxygenase-1 signaling pathway is a complex and highly regulated network that plays a critical role in health and disease. Its products, particularly 15(S)-HETE, act as versatile signaling molecules that can influence a wide range of cellular processes through receptor-mediated and receptor-independent mechanisms. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting inflammatory diseases, cancer, and other pathologies where 15-LOX-1 is implicated. The continued exploration of the intricate interactions within this pathway will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
Therapeutic Potential of 15-Lipoxygenase-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolism of polyunsaturated fatty acids, has emerged as a critical mediator in a range of pathological processes. Its involvement in inflammation, cancer progression, cardiovascular disease, and ferroptotic cell death has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of 15-LOX-1 inhibition, summarizing the latest research findings, detailing experimental protocols for its study, and visualizing its complex signaling networks. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale and methodologies for targeting 15-LOX-1 in the pursuit of novel therapeutics.
Introduction to 15-Lipoxygenase-1 (15-LOX-1)
15-Lipoxygenase-1 is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid.[1] This enzymatic reaction generates bioactive lipid mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE).[2] While playing a role in physiological processes, the dysregulation of 15-LOX-1 activity is implicated in the pathophysiology of numerous diseases.[3][4] The enzyme can directly oxidize lipid membranes, leading to organelle damage, a key aspect of its cytotoxic activity.[3] This has significant implications in conditions like ischemic stroke, where 15-LOX-1 is upregulated in neurons and endothelial cells, contributing to cell death and blood-brain barrier disruption.[3]
The role of 15-LOX-1 in inflammation is complex, with its metabolites exhibiting both pro- and anti-inflammatory properties.[1][5] For instance, 12(S)-HETE, a product of the related 12/15-LOX, is a potent pro-inflammatory chemoattractant, while other metabolites can activate anti-inflammatory signaling pathways.[1][5] In human macrophages, 15-LOX-1 expression is induced by Th2 cytokines like IL-4 and IL-13 and is involved in the synthesis of specialized pro-resolving mediators (SPMs) that help resolve inflammation.[5][6]
Therapeutic Areas for 15-LOX-1 Inhibition
The multifaceted role of 15-LOX-1 in various disease processes makes its inhibition a compelling therapeutic strategy across several key areas.
Inflammatory Diseases
The dual nature of 15-LOX-1 metabolites in inflammation presents a nuanced therapeutic target. However, in chronic inflammatory conditions, the pro-inflammatory effects often dominate. Inhibition of 15-LOX-1 can reduce the production of pro-inflammatory leukotrienes and other lipid mediators that contribute to the inflammatory cascade.[1] This approach holds promise for conditions such as asthma, inflammatory bowel disease, and rheumatoid arthritis.
Cancer
In the context of cancer, 15-LOX-1 has a dichotomous role that appears to be tumor-type specific. In some cancers, it acts as a tumor suppressor, while in others, it promotes tumor progression.[7] Therefore, the therapeutic strategy of inhibiting 15-LOX-1 is relevant for cancers where it has a pro-tumorigenic function.[7] For instance, inhibition of 15-LOX-1 may be beneficial in certain leukemias and lymphomas where its products contribute to cell proliferation and survival.
Cardiovascular Disease
15-LOX-1 is implicated in the pathogenesis of atherosclerosis, the underlying cause of most heart attacks and strokes.[8] The enzyme contributes to the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques.[8] Furthermore, the related lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a key player in endothelial dysfunction and inflammation in the vasculature.[9] Inhibition of 15-LOX-1 and the broader LOX-1 signaling pathway is therefore a promising approach to prevent or treat atherosclerosis.[8]
Neurodegenerative Diseases and Stroke
In the central nervous system, 15-LOX-1 activity is associated with neuronal cell death and neuroinflammation.[3][10][11] In ischemic stroke, 12/15-LOX is upregulated and contributes to infarct expansion and edema.[3][10][11] Preclinical studies have demonstrated that inhibitors of 12/15-LOX can provide significant neuroprotection, reduce infarct size, and even mitigate the hemorrhagic complications associated with thrombolytic therapy.[3][10][11] This makes 15-LOX-1 a compelling target for acute stroke treatment.[3][4][10][11]
Ferroptosis-Related Conditions
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[12] 15-LOX-1 has been identified as a key enzyme in the execution of ferroptosis by generating lipid hydroperoxides that lead to cell membrane damage.[12] Inhibition of 15-LOX-1 is therefore a potential therapeutic strategy for diseases where ferroptosis plays a significant role, such as in certain types of cancer and ischemia-reperfusion injury.
Quantitative Data on 15-LOX-1 Inhibitors
The development of potent and selective 15-LOX-1 inhibitors is an active area of research. The following tables summarize key quantitative data for some of the investigated inhibitors.
Table 1: In Vitro Potency of Selected 15-LOX-1 Inhibitors
| Compound | Target | IC50 (µM) | Assay System | Reference |
| ML351 | Human 15-LOX-1 | 0.09 | Recombinant enzyme | [13] |
| Compound 18 (ML094 derivative) | Human 15-LOX-1 | 0.02 | Recombinant enzyme | [13] |
| LOXBlock-1 | 12/15-LOX | Not specified | Cell-based assay | [10] |
| PD146176 | 15-LOX-1 | Not specified | Cell-based assay | [14] |
| 9c (i472) | 15-LOX-1 | 0.19 | Enzyme activity assay | [15] |
Table 2: In Vivo Efficacy of 15-LOX-1/LOX-1 Inhibition in Preclinical and Clinical Studies
| Compound/Intervention | Disease Model | Species | Key Quantitative Outcomes | Reference |
| LOXBlock-1 | Ischemic Stroke (transient focal ischemia) | Mouse | Significant reduction in infarct size at 24h and 14 days post-stroke. | [10][11] |
| ML351 | Ischemic Stroke (ischemia/reperfusion) | Mouse | Decrease in infarct volume and neurological deficit score. | [16] |
| D-PDMP (GSL inhibitor) | Atherosclerosis (high-fat diet) | Mouse, Rabbit | Prevention of atherosclerosis development. | [8] |
| MEDI6570 (LOX-1 antibody) | Type 2 Diabetes with Atherosclerosis Risk | Human (Phase 1) | >66% reduction in soluble LOX-1 at 4 weeks (SAD); 71.61-82.96% reduction at 10 weeks (MAD). Non-significant regression of noncalcified plaque volume. | [17] |
Signaling Pathways Involving 15-LOX-1
15-LOX-1 and its products are integrated into complex signaling networks that regulate cellular function and contribute to disease pathogenesis.
Pro-inflammatory Signaling
In certain contexts, 15-LOX-1 metabolites can activate pro-inflammatory signaling pathways. For example, 12-HETE can activate the NF-κB pathway, a central regulator of inflammation, leading to the expression of adhesion molecules and cytokines.[1][5]
Anti-inflammatory and Pro-resolving Signaling
Conversely, 15-LOX-1 is crucial for the biosynthesis of specialized pro-resolving mediators (SPMs) like lipoxins and resolvins, which actively dampen inflammation and promote tissue repair.[1] For instance, 15-HETE can activate PPARγ, a nuclear receptor with anti-inflammatory properties.[1]
Ferroptosis Signaling
15-LOX-1 plays a direct role in executing ferroptosis by catalyzing the peroxidation of PUFAs within cell membranes, leading to the accumulation of lipid hydroperoxides and eventual cell death.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for studying 15-LOX-1 and the effects of its inhibitors.
Spectrophotometric Assay for 15-LOX-1 Activity
This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of conjugated dienes, which absorb light at 234 nm.
Materials:
-
Soybean 15-Lipoxygenase (or purified recombinant 15-LOX-1)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Enzyme Solution Preparation: Dissolve 15-LOX enzyme in cold borate buffer to a working concentration (e.g., 400 U/ml for a final concentration of 200 U/ml in the assay).[18] Keep the enzyme solution on ice.[18]
-
Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.[18] This solution should be freshly prepared.[18]
-
Inhibitor Preparation: Dissolve the test inhibitor in DMSO to the desired stock concentration.[18]
-
Assay Setup:
-
Blank: In a quartz cuvette, add 487.5 µl of borate buffer and 12.5 µl of DMSO.[18]
-
Control (No Inhibitor): In a separate cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of DMSO.[18]
-
Inhibitor Sample: In another cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of the inhibitor solution in DMSO.[18] Incubate the enzyme with the inhibitor for 5 minutes at room temperature.[18]
-
-
Reaction Initiation: To each cuvette (except the blank), rapidly add 500 µl of the substrate solution.[18]
-
Measurement: Immediately place the cuvettes in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.[18]
-
Data Analysis: Calculate the rate of increase in absorbance (ΔA234/min). The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This flow cytometry-based assay utilizes the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
C11-BODIPY 581/591 fluorescent dye
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with the experimental compounds (e.g., 15-LOX-1 inhibitor and an inducer of lipid peroxidation).
-
Staining: Incubate the treated cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[17][19]
-
Harvesting and Washing: Harvest the cells (e.g., by trypsinization for adherent cells), and wash them twice with PBS.[19]
-
Resuspension: Resuspend the cell pellet in 500 µl of PBS.[19]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the probe at 488 nm.[19] Collect fluorescence emission in two channels: one for the reduced form (red fluorescence, e.g., PE-Texas Red channel) and one for the oxidized form (green fluorescence, e.g., FITC channel).[20]
-
Data Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Experimental and Logical Workflows
High-Throughput Screening (HTS) Workflow for 15-LOX-1 Inhibitors
The discovery of novel 15-LOX-1 inhibitors often begins with a high-throughput screening campaign.
Logical Framework for Therapeutic Targeting of 15-LOX-1
The rationale for targeting 15-LOX-1 is based on its central role in linking upstream pathological stimuli to downstream cellular damage and disease progression.
Conclusion
The inhibition of 15-lipoxygenase-1 represents a highly promising therapeutic avenue for a diverse range of debilitating diseases. Its central role in pathological processes such as chronic inflammation, atherosclerosis, neurodegeneration, and ferroptosis provides a strong rationale for the development of targeted inhibitors. The availability of robust experimental assays and a growing understanding of its complex signaling networks are paving the way for the discovery and development of novel 15-LOX-1 inhibitors. Continued research in this area, particularly focusing on the development of highly selective and bioavailable small molecules, holds the potential to deliver transformative therapies for patients with significant unmet medical needs. This guide serves as a foundational resource to support and accelerate these critical research and development efforts.
References
- 1. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of 12/15-lipoxygenase inhibitors in stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 6. Frontiers | A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages [frontiersin.org]
- 7. Molecular Inhibitor Represents New Treatment Target for Drugs to Halt Atherosclerosis [drug-dev.com]
- 8. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 12/15-lipoxygenase as therapeutic strategy to treat stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 12/15‐lipoxygenase as therapeutic strategy to treat stroke [escholarship.org]
- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. Human 15-LOX-1 active site mutations alter inhibitor binding and decrease potency. [escholarship.org]
- 13. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 16. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 19. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 20. researchgate.net [researchgate.net]
The Dichotomous Role of 15-Lipoxygenase-1 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-Lipoxygenase-1 (15-LOX-1), an enzyme centrally involved in the metabolism of polyunsaturated fatty acids, exhibits a complex and often contradictory role in the landscape of cancer biology. Its function is highly context-dependent, varying significantly across different cancer types and cellular environments. In some malignancies, such as colorectal and non-small cell lung cancer, 15-LOX-1 and its primary metabolite from linoleic acid, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), appear to function as tumor suppressors, inducing apoptosis and inhibiting cell growth. Conversely, in other cancers like prostate cancer, 15-LOX-1 has been implicated in promoting tumorigenesis. This guide provides an in-depth technical overview of the core functions of 15-LOX-1 in cancer progression, detailing its enzymatic activity, its influence on key signaling pathways including p53 and NF-κB, and its impact on critical processes such as apoptosis and angiogenesis. Furthermore, this document outlines detailed experimental protocols for the study of 15-LOX-1, presents quantitative data on its expression and the effects of its modulation, and visualizes its complex signaling networks, with the aim of equipping researchers and drug development professionals with a comprehensive understanding of 15-LOX-1 as a potential therapeutic target.
Introduction: The Enzymatic Core of 15-LOX-1
15-LOX-1, encoded by the ALOX15 gene, is a member of the lipoxygenase family of non-heme iron-containing dioxygenases. Its primary function is the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. The two most physiologically relevant substrates for 15-LOX-1 in the context of cancer are linoleic acid and arachidonic acid.
-
Metabolism of Linoleic Acid: 15-LOX-1 metabolizes linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to its more stable form, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).
-
Metabolism of Arachidonic Acid: Arachidonic acid is converted by 15-LOX-1 to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).
These lipid mediators are not mere byproducts but are bioactive molecules that can modulate a variety of cellular processes implicated in cancer progression.
Figure 1: Enzymatic activity of 15-LOX-1.
The Dual Nature of 15-LOX-1 in Cancer: Tumor Suppressor vs. Oncogene
The role of 15-LOX-1 in cancer is markedly pleiotropic, with its expression and function being highly dependent on the specific cancer type.
15-LOX-1 as a Tumor Suppressor
In several cancers, most notably colorectal cancer, 15-LOX-1 and its metabolite 13(S)-HODE exhibit tumor-suppressive functions. Studies have consistently shown a downregulation of 15-LOX-1 expression in colorectal tumors compared to adjacent normal tissue.[1] Re-expression of 15-LOX-1 in colon cancer cells has been demonstrated to inhibit tumorigenesis.[2] Similarly, in non-small cell lung cancer, the levels of 15-LOX-1, 15(S)-HETE, and 13(S)-HODE are significantly reduced in tumor tissue.[3]
The tumor-suppressive effects of 15-LOX-1 are mediated through several mechanisms, including:
-
Induction of Apoptosis: 15-LOX-1 can promote programmed cell death in cancer cells. For instance, NSAIDs have been shown to induce apoptosis in colorectal cancer cells by upregulating 15-LOX-1 expression and subsequent 13(S)-HODE production.[4]
-
Cell Cycle Arrest: The 15-LOX-1 pathway can halt the proliferation of cancer cells by inducing cell cycle arrest.[5]
-
Activation of p53: 15-LOX-1 can activate the tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis.
15-LOX-1 as a Pro-Tumorigenic Factor
In contrast to its role in colorectal cancer, 15-LOX-1 has been implicated in promoting the progression of other malignancies, such as prostate cancer. Increased expression of 15-LOX-1 has been observed in prostate tumors, and its overexpression in prostate cancer cell lines has been linked to more aggressive tumor growth and angiogenesis.
Data Presentation: Quantitative Insights into 15-LOX-1 Function
To provide a clear and comparative overview, the following tables summarize key quantitative data from various studies on 15-LOX-1 in cancer.
Table 1: Expression of 15-LOX-1 and its Metabolites in Cancer
| Cancer Type | Tissue | Analyte | Change in Cancer vs. Normal | Fold Change/p-value | Reference |
| Colorectal Cancer | Human Colon | 15-LOX-1 Protein | Decreased | P ≤ 0.0001 | [1] |
| Colorectal Cancer | Human Colon | 13(S)-HODE | Decreased | Median 3.3-fold decrease (P = 0.02) | [5][6] |
| Non-Small Cell Lung Cancer | Human Lung | 15-LOX-1, 15(S)-HETE, 13(S)-HODE | Decreased | P = 0.011 and P = 0.022 | [3] |
Table 2: Inhibitory Activity of 15-LOX-1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| PD-146176 | B16F10 | Mouse Melanoma | ~10 µM (SRB assay, 48h) | [7] |
| PD-146176 | HEK293 (expressing 12/15-LOX) | N/A | 810 nM | [8][9] |
| ML351 | HT-22 (expressing 12/15-LOX) | Mouse Neuronal | ~10 µM (EC50 for cell survival) | [9] |
| Baicalein | B16F10 | Mouse Melanoma | ~30 µM (SRB assay, 48h) | [7] |
Table 3: Effects of 15-LOX-1 Modulation on Apoptosis and Angiogenesis
| Cancer Type | Cell Line | Modulation | Effect on Apoptosis | Quantitative Change | Reference |
| Mouse Melanoma | B16F10 | PD-146176 (IC50) | Increased Caspase 3/7 activity | >50-fold increase | [7] |
| Colorectal Cancer | HCT116, HT-29LMM, LoVo | 15-LOX-1 re-expression | Decreased VEGF mRNA | 47%, 87%, 48% reduction respectively | [10] |
| Colorectal Cancer | HCT116, HT-29LMM, LoVo | 15-LOX-1 re-expression | Decreased extracellular VEGF | 36%, 37%, 41% reduction respectively | [10] |
Signaling Pathways Modulated by 15-LOX-1
15-LOX-1 exerts its diverse effects on cancer progression by modulating key intracellular signaling pathways, most notably the p53 and NF-κB pathways.
The 15-LOX-1/p53 Axis
In its tumor-suppressive role, 15-LOX-1 can activate the p53 pathway. Overexpression of 15-LOX-1 in colorectal cancer cells leads to a significant increase in the phosphorylation of p53 at Serine 15, a key activating modification. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and other pro-apoptotic factors.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Molecular Targeting of 15-Lipoxygenase-1 in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. researchgate.net [researchgate.net]
The Discovery of Novel 15-Lipoxygenase-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolism of polyunsaturated fatty acids, has emerged as a critical therapeutic target for a range of inflammatory diseases, including asthma, atherosclerosis, and certain cancers.[1][2] This enzyme catalyzes the dioxygenation of fatty acids like linoleic and arachidonic acid, producing bioactive lipid mediators that can either promote or resolve inflammation. The dual role of 15-LOX-1 has spurred significant interest in the development of potent and selective inhibitors to modulate its activity and explore its therapeutic potential. This technical guide provides an in-depth overview of the discovery of novel 15-LOX-1 inhibitors, encompassing experimental protocols, data presentation, and the visualization of key biological and experimental workflows.
15-LOX-1 Signaling Pathway
The signaling cascade of 15-LOX-1 is intricately linked to inflammatory responses and a form of iron-dependent programmed cell death known as ferroptosis.[3][4] The enzyme is activated by various upstream stimuli, and its products modulate the activity of downstream effectors, influencing cellular processes like oxidative stress, inflammation, and cell survival.
Discovery of Novel 15-LOX-1 Inhibitors: A Workflow
The identification of novel 15-LOX-1 inhibitors typically follows a structured drug discovery pipeline, beginning with high-throughput screening of large compound libraries and progressing through lead optimization to identify potent and selective candidates.[5][6]
Experimental Protocols
15-LOX-1 Enzyme Activity Assay (UV-Spectrophotometric)
This is a standard in vitro assay to determine the inhibitory potential of compounds against 15-LOX-1. The assay measures the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), from linoleic acid, which absorbs light at 234 nm.[7]
Materials:
-
Recombinant human 15-LOX-1 enzyme
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of linoleic acid in ethanol and then dilute it in borate buffer to the desired final concentration (e.g., 250 µM).
-
Dissolve the test inhibitors in DMSO to create stock solutions.
-
In a 96-well plate, add the borate buffer, the inhibitor solution (or DMSO for control), and the 15-LOX-1 enzyme solution. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution to all wells.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting percent inhibition against inhibitor concentration.
Cellular Lipid Peroxidation Assay (C11-BODIPY 581/591)
This cell-based assay measures the extent of lipid peroxidation, a downstream effect of 15-LOX-1 activity, particularly in the context of ferroptosis.[1][8][9] The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.
Materials:
-
Cells expressing 15-LOX-1 (e.g., RAW 264.7 macrophages)
-
C11-BODIPY 581/591 fluorescent probe (Invitrogen, D3861)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with the test inhibitors at various concentrations for a predetermined time.
-
Induce 15-LOX-1 activity or ferroptosis if necessary (e.g., with LPS or RSL3).
-
Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM in serum-free medium) for 30 minutes at 37°C.
-
Harvest the cells, wash twice with PBS, and resuspend in PBS.
-
Analyze the fluorescence of the cells using a flow cytometer. The ratio of green (oxidized probe) to red (reduced probe) fluorescence indicates the level of lipid peroxidation.
-
Alternatively, visualize the cells using a fluorescence microscope to observe the spatial distribution of lipid peroxidation.
Malondialdehyde (MDA) Assay
The MDA assay is another common method to quantify lipid peroxidation. MDA is a reactive aldehyde and a byproduct of polyunsaturated fatty acid peroxidation. It reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
Materials:
-
Cell or tissue lysates
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
MDA standard for calibration curve
-
Spectrophotometer
Procedure:
-
Homogenize cell or tissue samples in a suitable lysis buffer.
-
Add TCA to the lysate to precipitate proteins, then centrifuge to collect the supernatant.
-
Add the TBA reagent to the supernatant and heat at 95°C for 60 minutes to allow the color reaction to occur.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
Quantitative Data of Novel 15-LOX-1 Inhibitors
The potency of 15-LOX-1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of various classes of recently discovered 15-LOX-1 inhibitors.
| Inhibitor Class | Compound | IC50 (µM) | Ki (µM) | Reference |
| Indole-based | 9c (i472) | 0.19 | - | [9] |
| 14d | 0.09 | 0.03 | [2] | |
| PD-146176 | 3.81 | - | [7] | |
| BMS Tryptamine Sulfonamide | 0.021 | - | [7] | |
| Imidazole-based | MLS000327069 | 0.34 | - | [10] |
| MLS000327186 | 0.53 | - | [10] | |
| MLS000327206 | 0.87 | - | [10] | |
| Oxadiazole/Oxazole | ML094 | 0.01 | - | [2] |
| ML351 | 0.2 | - | [2] | |
| Chalcone Derivatives | Compound 2d | 1.41 | - | [11] |
| Compound 2c | 5.7 | - | [11] | |
| Pyrimido[4,5-b][8][9]benzothiazines | 4-MMPB | 18 | - | [12] |
Conclusion
The discovery of novel 15-LOX-1 inhibitors is a rapidly advancing field with significant therapeutic promise. This guide provides a foundational understanding of the key aspects of this research area, from the underlying signaling pathways to the practical experimental protocols and the resulting quantitative data. The continued development of diverse chemical scaffolds and the use of robust screening and validation assays will be crucial in translating these scientific discoveries into effective clinical treatments for a variety of inflammatory and oxidative stress-related diseases.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. research.rug.nl [research.rug.nl]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Substrate Specificity of 15-Lipoxygenase-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the substrate specificity of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 15-LOX-1's catalytic preferences and the methodologies used to elucidate them.
Executive Summary
15-Lipoxygenase-1 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). The enzyme's substrate preference is a critical determinant of its biological function, as different fatty acid metabolites can trigger distinct signaling cascades. This guide summarizes the known substrate specificity of 15-LOX-1, presents key kinetic parameters for its primary substrates, details experimental protocols for assessing its activity, and visualizes the downstream signaling pathways of its major products.
15-Lipoxygenase-1 Substrate Specificity
Human 15-LOX-1 (ALOX15) exhibits a preference for ω-6 fatty acids, with linoleic acid being its primary substrate, followed by arachidonic acid.[1] The enzyme primarily oxygenates linoleic acid at carbon-13 to produce 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently reduced to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[1] In the case of arachidonic acid, 15-LOX-1 predominantly catalyzes the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then converted to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2]
The enzyme also metabolizes other PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). With EPA, 15-LOX-1 displays a more pronounced dual positional specificity, producing both 15-HEPE and 12-HEPE.[3] When acting on DHA, it generates nearly equal amounts of 17-HDHA and 14-HDHA.[3]
Quantitative Kinetic Data
The catalytic efficiency of 15-LOX-1 with various substrates can be compared using their kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic efficiency constant (kcat/Km). The following table summarizes available kinetic data for human 15-LOX-1 with its major substrates.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Linoleic Acid | 12 ± 0.8 | - | 7.5 ± 0.4 | 0.62 ± 0.1 | [4] |
| Arachidonic Acid | ~10 | - | - | - | [5] |
Note: Comprehensive and directly comparable kinetic data for all major substrates under identical experimental conditions are limited in the literature. The provided values are based on available reports and may vary depending on the assay conditions.
Experimental Protocols for Determining Substrate Specificity
Accurate determination of 15-LOX-1 substrate specificity relies on robust experimental methodologies. The following sections detail the key protocols employed in the field.
Spectrophotometric Assay for Lipoxygenase Activity
This is the most common method for measuring 15-LOX-1 activity. It relies on the formation of a conjugated diene system in the fatty acid hydroperoxide product, which results in a characteristic increase in absorbance at 234 nm.[6][7]
Principle: The conversion of a 1,4-cis,cis-pentadiene moiety in the substrate to a conjugated 1,3-cis,trans-diene hydroperoxide by 15-LOX-1 leads to a significant increase in UV absorbance.
Protocol:
-
Reagent Preparation:
-
Substrate Stock Solution (e.g., 10 mM Sodium Linoleate): Dissolve linoleic acid in a minimal amount of ethanol and then dilute with a buffer (e.g., 0.2 M borate buffer, pH 9.0) containing a surfactant like Tween 20 to aid solubility.[7]
-
Enzyme Solution: Purified 15-LOX-1 is diluted in an appropriate buffer (e.g., 25 mM HEPES, pH 7.5) to a working concentration.[5]
-
-
Assay Procedure:
-
In a quartz cuvette, combine the reaction buffer and the substrate solution to the desired final concentration.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 234 nm using a UV/Vis spectrophotometer.[6]
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of the hydroperoxide product (ε ≈ 25,000 M⁻¹cm⁻¹).[5]
-
Competitive Substrate Capture Method
This method provides a direct measure of the relative catalytic efficiency of the enzyme for two different substrates when they are present in the same reaction mixture.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a known molar ratio of two competing substrates (e.g., arachidonic acid and linoleic acid).
-
Enzyme Reaction: The reaction is initiated by the addition of 15-LOX-1 and allowed to proceed for a defined period, ensuring that the total substrate turnover is low (typically 5-10%) to maintain initial velocity conditions.
-
Product Extraction: The reaction is quenched, and the lipid products are extracted using an organic solvent.
-
Product Analysis: The extracted products are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the different hydroperoxy fatty acids formed.
-
Calculation: The ratio of the products formed reflects the ratio of the kcat/Km values for the two substrates.
Chromatographic Analysis of Reaction Products
RP-HPLC: This technique is used to separate and quantify the different hydroperoxy and hydroxy fatty acid products based on their polarity. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol, water, and a pH-adjusting agent like triethylamine.[8]
GC-MS: For GC-MS analysis, the hydroperoxy products are typically reduced to their corresponding hydroxy derivatives and then derivatized (e.g., by methylation and silylation) to increase their volatility. This method provides detailed structural information and allows for precise quantification.
Signaling Pathways of 15-LOX-1 Products
The metabolites of 15-LOX-1, particularly 15-HETE and 13-HODE, are not merely byproducts but are bioactive signaling molecules that can modulate various cellular processes, especially in the context of inflammation and atherosclerosis.
Workflow for Determining 15-LOX-1 Activity
References
- 1. d-nb.info [d-nb.info]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A colorimetric method for the determination of lipoxygenase activity suitable for use in a high throughput assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Lipoxygenase activity determination [protocols.io]
- 8. researchgate.net [researchgate.net]
The Intricate World of 15-Lipoxygenase-1 Metabolites: A Technical Guide for Researchers
An in-depth exploration of the synthesis, signaling, and biological functions of 15-lipoxygenase-1 metabolites, providing researchers, scientists, and drug development professionals with a comprehensive resource on their multifaceted roles in health and disease.
Introduction
15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and linoleic acid (LA). Through its catalytic activity, 15-LOX-1 generates a diverse array of bioactive lipid mediators with profound effects on cellular signaling and pathophysiology. These metabolites are implicated in a wide spectrum of biological processes, ranging from the resolution of inflammation to the regulation of cell death and proliferation. Their dual nature, exhibiting both pro- and anti-inflammatory as well as pro- and anti-tumorigenic properties, makes them a complex yet compelling area of study for therapeutic intervention. This technical guide provides a detailed overview of the biological functions of 15-LOX-1 metabolites, their signaling pathways, and the experimental methodologies used to investigate them.
Biosynthesis of 15-LOX-1 Metabolites
The primary substrates for 15-LOX-1 are arachidonic acid and linoleic acid. The enzyme introduces molecular oxygen into these fatty acids, leading to the formation of hydroperoxy derivatives.
From arachidonic acid, 15-LOX-1 catalyzes the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE)[1]. 15(S)-HETE serves as a precursor for a variety of other bioactive molecules, including:
-
Lipoxins: Through transcellular biosynthesis involving other lipoxygenases (e.g., 5-LOX), 15(S)-HETE can be converted to lipoxin A4 (LXA4) and lipoxin B4 (LXB4), which are potent anti-inflammatory and pro-resolving mediators[2][3].
-
Eoxins: In eosinophils, 15(S)-HpETE can be converted to eoxin C4, a pro-inflammatory mediator[4].
-
Resolvins and Protectins: 15-LOX-1 can also metabolize omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) to produce specialized pro-resolving mediators (SPMs) such as resolvins and protectins[5][6][7].
From linoleic acid, the preferred substrate for human 15-LOX-1, the enzyme produces 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then reduced to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE)[8].
Core Biological Functions and Signaling Pathways
The metabolites of 15-LOX-1 exert a wide range of biological effects by activating specific signaling pathways. Their functions are often context-dependent, varying with cell type, the local microenvironment, and the presence of other signaling molecules.
Inflammation and Resolution
15-LOX-1 metabolites are key players in the complex process of inflammation, contributing to both its initiation and its active resolution.
-
Pro-inflammatory Actions: In certain contexts, 15-LOX-1 products can promote inflammation. For instance, 15-HETE can act as a chemoattractant for eosinophils, contributing to allergic inflammation in conditions like asthma[4][6]. The expression of 15-LOX-1 is often upregulated in inflammatory conditions[9].
-
Anti-inflammatory and Pro-resolving Actions: A major function of the 15-LOX-1 pathway is the production of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins[5][6][10]. These molecules actively orchestrate the resolution of inflammation by inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages, and promoting tissue repair[2][11][12]. Lipoxin A4, for example, signals through the ALX/FPR2 receptor to exert its anti-inflammatory effects[11].
Ferroptosis
Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 has emerged as a key enzyme in the execution of ferroptosis[13][14].
-
Mechanism: 15-LOX-1, particularly when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1), can directly oxygenate polyunsaturated fatty acids esterified in membrane phospholipids, such as phosphatidylethanolamine (PE)[4][13]. This leads to the formation of lipid hydroperoxides (e.g., 15-HpETE-PE), which are potent triggers of ferroptosis[4][15]. The accumulation of these lipid peroxides ultimately leads to membrane damage and cell death.
-
Therapeutic Implications: The involvement of 15-LOX-1 in ferroptosis has significant implications for diseases where this cell death pathway is implicated, including neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as ischemia-reperfusion injury[13][16][17]. Inhibition of 15-LOX-1 is being explored as a potential therapeutic strategy to prevent ferroptotic cell death in these conditions[16].
References
- 1. research.rug.nl [research.rug.nl]
- 2. pubcompare.ai [pubcompare.ai]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Western Blot protocol [slack.protocols.io:8443]
- 11. ahajournals.org [ahajournals.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 15-Lox-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators.[1][2] These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and regulated cell death.[1][2] Dysregulation of 15-LOX-1 activity has been linked to several diseases, including asthma, atherosclerosis, cancer, and neurodegenerative disorders.[1][2]
15-Lox-IN-1 is a potent and selective inhibitor of 15-LOX-1, designed for in vitro studies to investigate the role of this enzyme in cellular processes. This document provides detailed protocols for the application of this compound in cell culture experiments, along with data on its physicochemical properties and effects on key signaling pathways.
Physicochemical Properties of this compound
A representative 15-LOX-1 inhibitor, 9c (i472), exhibits physicochemical properties suitable for cell-based assays.[1][2]
| Property | Value | Reference |
| Molecular Weight | ~400 g/mol | [1][2] |
| cLogP | 4.7 | [1][2] |
| Solubility | Soluble in DMSO | General laboratory practice |
| Storage | Store at -20°C or -80°C | General laboratory practice |
Key Signaling Pathways Modulated by this compound
This compound is a valuable tool for dissecting the involvement of 15-LOX-1 in various cellular signaling cascades. Two key pathways influenced by 15-LOX-1 inhibition are the NF-κB signaling pathway and the ferroptosis cell death pathway.
15-LOX-1 and NF-κB Signaling Pathway
Lipopolysaccharide (LPS) can activate the NF-κB pathway in macrophages, leading to the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), which can contribute to cell death.[1] 15-LOX-1-derived lipid peroxides can augment this LPS-mediated NF-κB activation.[1] Inhibition of 15-LOX-1 with a specific inhibitor can therefore attenuate NF-κB activation and its downstream effects.[1]
Caption: 15-LOX-1's role in the NF-κB signaling pathway.
15-LOX-1 and Ferroptosis Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] The 15-LOX-1 enzyme, in complex with phosphatidylethanolamine-binding protein 1 (PEBP1), can directly peroxidize phosphatidylethanolamines (PE) containing arachidonic acid (AA-PE), generating hydroperoxy-PE (PE-AA-OOH), a critical signal for ferroptosis execution.[4] Inhibition of 15-LOX-1 can therefore protect cells from ferroptosis.
Caption: The role of 15-LOX-1 in the ferroptosis pathway.
Experimental Protocols
The following protocols are generalized for the use of a 15-LOX-1 inhibitor, referred to as this compound, in a cell culture setting. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the compound in sterile, anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture Treatment with this compound
This protocol describes a general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as in the highest concentration of this compound.
-
-
Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, enzyme activity, or western blotting.
Caption: General experimental workflow for cell treatment.
Assay for 15-LOX-1 Activity in Cell Lysates
This spectrophotometric assay measures the activity of 15-LOX-1 by monitoring the formation of its product, 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid, which absorbs light at 234 nm.[5]
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
Borate buffer (0.2 M, pH 9.0)
-
Linoleic acid (substrate)
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Cell Lysis:
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford assay or a similar method.
-
Enzyme Assay:
-
In a UV-transparent cuvette, add borate buffer.
-
Add a standardized amount of cell lysate (e.g., 50-100 µg of total protein) to the cuvette.
-
Initiate the reaction by adding linoleic acid to a final concentration of 100 µM.
-
Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Normalize the activity to the amount of protein in the lysate (e.g., mAU/min/mg protein).
-
Compare the activity in this compound treated cells to the vehicle-treated control to determine the percent inhibition.
-
Quantification of Nitric Oxide (NO) Production
The Griess assay is a common method for the colorimetric quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
Conditioned cell culture medium from treated and untreated cells
-
Griess Reagent System (e.g., from a commercial supplier)
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader capable of reading absorbance at 540-570 nm
Procedure:
-
Sample Collection: Collect the cell culture supernatant from each experimental condition.
-
Standard Curve Preparation: Prepare a standard curve of known NaNO₂ concentrations (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Griess Reaction:
-
Add 50 µL of each sample and standard to the wells of a 96-well plate in duplicate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting absorbance versus NaNO₂ concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Compare the NO production in this compound treated cells to the stimulated (e.g., LPS-treated) control.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent 15-LOX-1 inhibitor.
Table 1: Inhibitory Activity of a Representative 15-LOX-1 Inhibitor
| Inhibitor | Target | IC₅₀ (µM) | Assay Type | Reference |
| 9c (i472) | 15-LOX-1 | 0.19 | Enzyme Activity Assay | [1] |
| PD-146176 | 12/15-LOX | 3.81 | Enzyme Activity Assay | [2] |
| ML351 | 12/15-LOX | Not specified | In vivo study | [5] |
Table 2: Effect of a 15-LOX-1 Inhibitor on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | Reference |
| LPS + Vehicle | - | 100% | [1] |
| LPS + 9c (i472) | 0.2 | ~80% | [1] |
| LPS + 9c (i472) | 1 | ~60% | [1] |
| LPS + 9c (i472) | 5 | ~40% | [1] |
Conclusion
This compound is a powerful research tool for elucidating the cellular functions of 15-LOX-1. The protocols and data presented here provide a comprehensive guide for its application in cell culture experiments, enabling researchers to investigate its impact on inflammatory signaling and regulated cell death pathways. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is highly recommended.
References
Application Notes and Protocols for 15-Lox-IN-1 In Vivo Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-1 (15-LOX-1) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1][2] It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of a variety of bioactive lipid mediators.[1] These mediators are implicated in a range of physiological and pathological processes, including inflammation, immune responses, and cell death.[1][3] Inhibition of 15-LOX-1 is therefore a promising therapeutic strategy for a number of diseases, including inflammatory disorders, certain cancers, and neurodegenerative conditions.[1][4]
15-Lox-IN-1 is a potent and selective inhibitor of 15-LOX-1.[5] These application notes provide detailed protocols for the preparation and in vivo administration of this compound, as well as methods for assessing its biological effects.
Disclaimer: this compound is intended for research use only and has not been fully validated for medical applications.[6] The information provided here is for guidance and should be adapted to specific experimental needs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2349374-37-2 | [6] |
| Molecular Formula | C₂₂H₂₁ClN₂O₄ | [6] |
| Molecular Weight | 412.87 g/mol | [6] |
| In Vitro IC₅₀ (15-LOX-1) | 0.19 µM | [5] |
| In Vitro Solubility | ≥ 10 mg/mL in DMSO (requires sonication) | [6] |
| In Vivo Formulation | 10% DMSO in 90% corn oil | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [5] |
Signaling Pathway
Caption: 15-LOX-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a formulation suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile, light-protected tube, dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex and sonicate until the solution is clear.[6]
-
Store the stock solution at -80°C for up to 6 months.[5]
-
-
Working Solution for Injection (e.g., 1 mg/mL):
-
On the day of injection, thaw the 10 mg/mL stock solution.
-
In a sterile tube, add 9 parts of sterile corn oil.
-
Slowly add 1 part of the 10 mg/mL this compound stock solution to the corn oil while vortexing to create a 10% DMSO in 90% corn oil emulsion.[6] This will result in a final inhibitor concentration of 1 mg/mL.
-
Ensure the solution is homogenous before administration.
-
2. In Vivo Administration of this compound in a Mouse Model of LPS-Induced Inflammation
This protocol provides a general guideline for administering this compound to mice in a lipopolysaccharide (LPS)-induced inflammation model. Doses and timing should be optimized for each specific study.
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Groups:
-
Group 1: Vehicle Control: Mice receive an i.p. injection of the vehicle (10% DMSO in 90% corn oil).
-
Group 2: LPS + Vehicle: Mice receive an i.p. injection of the vehicle followed by an i.p. injection of LPS.
-
Group 3: LPS + this compound (Low Dose): Mice receive an i.p. injection of a low dose of this compound followed by an i.p. injection of LPS.
-
Group 4: LPS + this compound (High Dose): Mice receive an i.p. injection of a high dose of this compound followed by an i.p. injection of LPS.
Note on Dosing: Since no specific in vivo dosage for this compound is publicly available, a dose-response study is recommended. A starting point could be in the range of 1-10 mg/kg body weight, administered via i.p. injection.
Procedure:
-
Inhibitor Administration:
-
Administer the appropriate dose of this compound or vehicle via i.p. injection. The volume of injection should be consistent across all animals (e.g., 100 µL).
-
-
Induction of Inflammation:
-
One hour after inhibitor/vehicle administration, induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg body weight, dissolved in sterile saline).
-
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Perform peritoneal lavage to collect peritoneal cells for flow cytometry analysis of immune cell populations (e.g., neutrophils, macrophages).
-
Collect tissues (e.g., lung, liver, spleen) for histological analysis or measurement of 15-HETE levels by LC-MS/MS to assess target engagement.
-
Experimental Workflow
Caption: Workflow for an in vivo study of this compound in an LPS-induced inflammation model.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALOX15 - Wikipedia [en.wikipedia.org]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Synthesis of Indole-Based 15-LOX-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of indole-based inhibitors targeting 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to 15-LOX-1 and Indole-Based Inhibitors
15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids, such as linoleic and arachidonic acid. It catalyzes the introduction of molecular oxygen to form hydroperoxy derivatives, which are precursors to inflammatory mediators like leukotrienes.[1] The upregulation of 15-LOX-1 activity is associated with the pathophysiology of several inflammatory conditions, including asthma, atherosclerosis, and certain cancers.[1][2] Consequently, the development of potent and selective 15-LOX-1 inhibitors is a significant therapeutic strategy.[2]
The indole scaffold has emerged as a promising core structure for the design of potent 15-LOX-1 inhibitors.[2][3] Its versatile chemical nature allows for modifications at various positions, enabling the optimization of inhibitory activity and pharmacokinetic properties.[4] Several classes of indole-based inhibitors have been developed, demonstrating a range of potencies.[2][3]
Signaling Pathway of 15-LOX-1 in Inflammation
The activation of 15-LOX-1 initiates a signaling cascade that contributes to the inflammatory response. A key downstream effect of 15-LOX-1 activity is the activation of the nuclear factor-kappa B (NF-κB) pathway.[2][3] The lipid hydroperoxides produced by 15-LOX-1 can lead to the degradation of the IκB inhibitor, allowing the NF-κB complex to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.
References
Application Notes and Protocols for Studying Lipid Peroxidation Using 15-Lipoxygenase-1 (15-LOX-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 15-Lipoxygenase-1 (15-LOX-1) as a tool to investigate lipid peroxidation. Detailed protocols for enzyme activity assays, cellular lipid peroxidation measurement, and inhibitor screening are provided, along with key quantitative data and visual representations of relevant pathways and workflows.
Introduction to 15-LOX-1 and Lipid Peroxidation
15-Lipoxygenase-1 (15-LOX-1), a member of the lipoxygenase family of non-heme iron-containing enzymes, plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid.[1] The primary function of 15-LOX-1 is to catalyze the stereospecific insertion of molecular oxygen into PUFAs, leading to the formation of lipid hydroperoxides. This process, known as lipid peroxidation, is a key event in many physiological and pathological processes, including inflammation, cell signaling, and oxidative stress-related diseases.[1][2] Understanding the mechanisms of 15-LOX-1-mediated lipid peroxidation is therefore of significant interest in drug discovery and development for a variety of disorders, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3]
Quantitative Data: Inhibition of 15-LOX-1
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors of 15-LOX-1. This data is essential for researchers looking to select appropriate control compounds or to develop novel inhibitors.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Reference |
| ML351 | Human 15-LOX-1 | 200 | [2][3][4][5][6] |
| PD-146176 | Rabbit Reticulocyte 15-LOX | 540 | [7] |
| PD-146176 | Human 15-LOX (in intact cells) | 810 | [8] |
| Tryptamine Sulfonamides | Rabbit Reticulocyte 12/15-LOX | 21 | [9] |
| Pyrazole-based Sulfonamides | Rabbit Reticulocyte 12/15-LOX | 1.4 | [9] |
| ML094 | Human 15-LOX-1 | 10 | [9] |
| Imidazole-based Inhibitors | Rabbit Reticulocyte 12/15-LOX | 75 | [9] |
| Eleftheriadis-14d | Human 15-LOX-1 | 90 | [1] |
| i472 | Human 15-LOX-1 | 190 | [1] |
| Nordihydroguaiaretic Acid (NDGA) | 15-LOX | 30,000 | |
| Zileuton | 15-LOX | 15,600 | [10] |
Signaling Pathway
The following diagram illustrates the central role of 15-LOX-1 in the lipid peroxidation signaling cascade.
15-LOX-1 catalyzes the conversion of PUFAs to lipid hydroperoxides, initiating a cascade of events leading to oxidative stress, inflammation, and cell death.
Experimental Protocols
15-LOX-1 Enzyme Activity Assay (Spectrophotometric)
This protocol describes a method to determine the enzymatic activity of 15-LOX-1 by monitoring the formation of conjugated dienes, which absorb light at 234 nm.
Materials:
-
15-LOX-1 enzyme (e.g., from soybean, Sigma-Aldrich)
-
Linoleic acid (substrate)
-
0.2 M Borate buffer (pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Substrate Solution Preparation (250 µM):
-
Mix 10 µL of linoleic acid with 30 µL of ethanol.
-
Add 120 mL of 0.2 M borate buffer. This solution should be prepared fresh daily. The final substrate concentration in the assay will be 125 µM.
-
Note: A slight pre-oxidation of linoleic acid can aid in enzyme activation. Exposing the linoleic acid to air overnight at room temperature before stoppering and freezing can be beneficial.
-
-
Enzyme Solution Preparation:
-
Dissolve 15-LOX-1 in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL.
-
Keep the enzyme solution on ice throughout the experiment.
-
For the assay, dilute the enzyme stock to a working concentration of 400 U/mL in borate buffer. The final concentration in the cuvette will be 200 U/mL.
-
-
Inhibitor Solution Preparation:
-
Dissolve the test inhibitor in DMSO to the desired stock concentration.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: To a quartz cuvette, add 12.5 µL of DMSO and 487.5 µL of borate buffer. Place this in the blank compartment of the spectrophotometer.
-
Control (No Inhibitor): In a separate cuvette, add 12.5 µL of DMSO and 487.5 µL of the 400 U/mL enzyme solution.
-
Inhibitor Sample: In another cuvette, add 12.5 µL of the inhibitor solution and 487.5 µL of the 400 U/mL enzyme solution. Incubate for 5 minutes at room temperature.
-
To initiate the reaction, rapidly add 500 µL of the 250 µM linoleic acid substrate solution to each cuvette (Control and Inhibitor).
-
Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in A234 per minute) for both the control and inhibitor samples.
-
Determine the percentage of inhibition.
-
To calculate the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
-
Cellular Lipid Peroxidation Assay using C11-BODIPY™ 581/591
This protocol utilizes the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in live cells. This probe exhibits a shift in fluorescence emission from red to green upon oxidation.
Materials:
-
C11-BODIPY™ 581/591 (Invitrogen, D3861)
-
Cell culture medium (e.g., DMEM) without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
Cells of interest
Procedure:
-
Cell Preparation:
-
Plate cells at the desired density in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy) and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with the experimental compounds (e.g., 15-LOX-1 inducer, inhibitor) for the desired duration.
-
-
C11-BODIPY™ 581/591 Staining:
-
Cell Harvesting and Washing (for Flow Cytometry):
-
After incubation, harvest the cells (e.g., by trypsinization).
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.[2]
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells using a flow cytometer with an excitation wavelength of 488 nm.[2] Detect the green fluorescence (oxidized probe) and red fluorescence (reduced probe).
-
Fluorescence Microscopy: Image the live cells using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
-
Experimental Workflow: Screening for 15-LOX-1 Inhibitors
The following diagram outlines a typical workflow for screening and validating potential inhibitors of 15-LOX-1.
A systematic workflow for identifying and optimizing novel 15-LOX-1 inhibitors.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
Application of 15-Lox-IN-1 in Macrophage Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-1 (15-LOX-1) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play crucial roles in inflammatory processes. In macrophages, 15-LOX-1 activity is implicated in various functions, including the regulation of cell death and inflammatory responses. 15-Lox-IN-1 is a potent and selective inhibitor of 15-LOX-1, making it a valuable tool for investigating the role of this enzyme in macrophage biology. These application notes provide detailed protocols for studying the effects of this compound on macrophage functions, including cell viability, nitric oxide production, NF-κB signaling, and lipid peroxidation.
Mechanism of Action
This compound, also referred to as 9c or i472 in some literature, is a potent inhibitor of 15-LOX-1 with a reported IC50 of 0.19 μM[1]. The enzyme 15-LOX-1 catalyzes the formation of lipid peroxides from polyunsaturated fatty acids. These lipid peroxides can contribute to a form of regulated cell death known as ferroptosis and can also amplify inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting 15-LOX-1, this compound reduces the production of these lipid peroxides, thereby protecting macrophages from certain types of cell death and modulating inflammatory responses[1][2].
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound in macrophage studies.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 for 15-LOX-1 | 0.19 μM | Recombinant Human 15-LOX-1 | [1] |
Table 2: Effects of this compound on Macrophage Viability and Function
| Assay | Treatment | Concentration of this compound | Observed Effect | Cell Line | Reference |
| LPS-Induced Cytotoxicity | 100 µg/mL LPS | 5 µM | 20% increase in cell viability | RAW 264.7 | [1][2] |
| Nitric Oxide Production | LPS/IFNγ stimulation | Dose-dependent | Inhibition of NO production | RAW 264.7 | [1][2] |
| NF-κB Activity | LPS/IFNγ stimulation | Not specified | Significant inhibition | RAW-Blue™ | [1][2] |
| Lipid Peroxidation | LPS/IFNγ stimulation | 5 µM | Significant attenuation of lipid peroxides | RAW 264.7 | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the impact of this compound on macrophage functions.
Protocol 1: Assessment of LPS-Induced Cytotoxicity in RAW 264.7 Macrophages using MTT Assay
This protocol measures the protective effect of this compound against lipopolysaccharide (LPS)-induced cell death.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare different concentrations of this compound in complete DMEM.
-
Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Induce cytotoxicity by adding LPS to a final concentration of 100 µg/mL to the appropriate wells. Include a control group with no LPS treatment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Nitric Oxide Production using Griess Assay
This protocol quantifies the effect of this compound on nitric oxide (NO) production by macrophages, a key indicator of inflammatory activation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM
-
LPS and Interferon-gamma (IFNγ)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) and IFNγ (e.g., 10 ng/mL) for 20-24 hours.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add 100 µL of the Griess reagent to each 100 µL of supernatant and standard.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
Protocol 3: NF-κB Reporter Assay in RAW-Blue™ Macrophages
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway using a reporter cell line.
Materials:
-
RAW-Blue™ macrophage reporter cell line (InvivoGen)
-
Complete DMEM with selection antibiotics (e.g., Zeocin™)
-
LPS and IFNγ
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen) or other SEAP detection reagent
-
96-well plates
Procedure:
-
Culture RAW-Blue™ cells according to the manufacturer's instructions.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) and IFNγ (e.g., 10 ng/mL) for 24 hours.
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's protocol.
-
Add 180 µL of the prepared QUANTI-Blue™ Solution to a new 96-well plate.
-
Add 20 µL of the cell culture supernatant from the stimulated cells to the wells containing the QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.
Protocol 4: Assessment of Lipid Peroxidation using BODIPY™ 581/591 C11
This protocol measures the inhibitory effect of this compound on lipid peroxidation in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM
-
LPS and IFNγ
-
This compound
-
BODIPY™ 581/591 C11 fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed RAW 264.7 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 5 µM) for 1 hour.
-
Stimulate the cells with LPS (10 ng/mL) and IFNγ (10 ng/mL) for a specified time (e.g., 20 hours).
-
Load the cells with BODIPY™ 581/591 C11 dye according to the manufacturer's instructions. This dye incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel indicates the level of lipid peroxidation.
-
Alternatively, visualize the change in fluorescence using a fluorescence microscope.
-
Quantify the percentage of cells with increased green fluorescence or the mean fluorescence intensity in the green channel.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: Signaling pathways affected by this compound in macrophages.
Caption: General experimental workflow for studying this compound effects.
References
Application Notes and Protocols for a 15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing dioxygenase that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1] The enzymatic activity of 15-LOX-1 leads to the production of bioactive lipid mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE), which are implicated in a variety of physiological and pathological processes.[1] Emerging evidence highlights the involvement of 15-LOX-1 in inflammatory diseases, several types of cancer, and cardiovascular conditions.[2][3] Consequently, the inhibition of 15-LOX-1 has become a promising therapeutic strategy, driving the need for robust and reliable screening assays to identify and characterize potent inhibitors.
These application notes provide detailed protocols for a colorimetric and a fluorometric 15-LOX-1 inhibition assay, suitable for high-throughput screening and inhibitor characterization. The described methods are designed to be reproducible and adaptable to standard laboratory instrumentation.
Signaling Pathway of 15-LOX-1
15-LOX-1 catalyzes the introduction of molecular oxygen into polyunsaturated fatty acids. For instance, it converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE.[1] 15-HETE acts as a signaling molecule that can modulate various downstream pathways. It has been shown to activate the PI3K/Akt/mTOR signaling cascade, promoting cell survival and angiogenesis. Furthermore, 15-LOX-1 activity can influence inflammatory responses through the modulation of NF-κB signaling and the production of specialized pro-resolving mediators like lipoxins.[2][4]
Experimental Workflow for Inhibitor Screening
The general workflow for screening potential 15-LOX-1 inhibitors involves several key stages, from initial assay setup to hit confirmation and characterization. A typical high-throughput screening (HTS) campaign is designed to efficiently test large compound libraries.
Data Presentation
Quantitative data from inhibition assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency.
Table 1: Inhibition of 15-LOX-1 by Test Compounds
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD, n=3) | IC50 (µM) |
| Positive Control (NDGA) | 0.1 | 15.2 ± 2.1 | 9.0 |
| 1 | 48.9 ± 3.5 | ||
| 10 | 92.1 ± 1.8 | ||
| Test Compound A | 0.5 | 10.5 ± 1.5 | 15.2 |
| 5 | 45.3 ± 4.2 | ||
| 50 | 88.7 ± 2.9 | ||
| Test Compound B | 1 | 5.2 ± 0.8 | >100 |
| 10 | 12.6 ± 2.3 | ||
| 100 | 25.4 ± 3.1 |
Experimental Protocols
Protocol 1: Colorimetric 15-LOX-1 Inhibition Assay
This assay measures the hydroperoxides produced by 15-LOX-1 activity. The hydroperoxides oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with thiocyanate, measurable at 480-500 nm.[2][4]
Materials and Reagents:
-
Human recombinant 15-LOX-1 enzyme
-
Linoleic acid or Arachidonic acid (Substrate)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Nordihydroguaiaretic Acid (NDGA) as a positive control inhibitor
-
Developing Reagent: A mixture of ferrous sulfate and ammonium thiocyanate in an acidic solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the 15-LOX-1 enzyme to the desired concentration in cold Assay Buffer. Keep on ice.
-
Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol) and dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control (NDGA) in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and solvent (without enzyme or inhibitor).
-
Control wells (100% activity): Add 15-LOX-1 enzyme solution and solvent (without inhibitor).
-
Inhibitor wells: Add 15-LOX-1 enzyme solution and the desired concentration of the test compound or positive control.
-
-
Enzyme Inhibition Reaction:
-
Add the enzyme solution to the control and inhibitor wells.
-
Add the test compounds or positive control to the inhibitor wells.
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-20 minutes.
-
-
Detection:
-
Stop the reaction by adding the Developing Reagent to all wells.
-
Incubate for 5 minutes at room temperature to allow for color development.
-
Measure the absorbance at 480-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorometric 15-LOX-1 Inhibition Assay
This assay utilizes a fluorescent probe that is oxidized by the hydroperoxide products of the 15-LOX-1 reaction, resulting in an increase in fluorescence intensity (e.g., Ex/Em = 490/530 nm).
Materials and Reagents:
-
Human recombinant 15-LOX-1 enzyme
-
Linoleic acid or Arachidonic acid (Substrate)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Fluorescent probe (e.g., a proprietary green fluorescence probe)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
A known 15-LOX-1 inhibitor as a positive control
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare enzyme, substrate, and inhibitor solutions as described in the colorimetric assay protocol.
-
Prepare the fluorescent probe solution according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well black plate):
-
Follow the same well setup as the colorimetric assay (Blank, Control, Inhibitor wells).
-
-
Enzyme Inhibition Reaction:
-
Add the enzyme solution to the control and inhibitor wells.
-
Add the test compounds or positive control to the inhibitor wells.
-
Add the fluorescent probe to all wells.
-
Pre-incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells except the blank.
-
-
Detection:
-
Immediately start monitoring the fluorescence intensity (e.g., Ex/Em = 490/530 nm) over time (kinetic mode) or after a fixed incubation period (endpoint mode) of 10-30 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration using the reaction rates or endpoint fluorescence values: % Inhibition = [1 - (Rate or Fluorescence of inhibitor well / Rate or Fluorescence of control well)] x 100
-
Determine the IC50 value as described in the colorimetric assay protocol.
-
Conclusion
The provided protocols offer robust and adaptable methods for the screening and characterization of 15-LOX-1 inhibitors. The choice between the colorimetric and fluorometric assay will depend on the available instrumentation and the specific requirements of the screening campaign. Proper data analysis and presentation are crucial for the accurate interpretation of inhibitor potency and for guiding further drug development efforts.
References
Measuring 15-Lipoxygenase-1 (15-LOX-1) Activity with High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for measuring the enzymatic activity of 15-lipoxygenase-1 (15-LOX-1) using reverse-phase high-performance liquid chromatography (RP-HPLC). 15-LOX-1 is a crucial enzyme in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). The quantification of 15(S)-HETE serves as a direct measure of 15-LOX-1 activity. This method is essential for studying enzyme kinetics, screening for inhibitors, and investigating the role of 15-LOX-1 in various physiological and pathological processes.
Introduction
15-lipoxygenase-1 (15-LOX-1) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In humans, 15-LOX-1 is involved in a variety of biological processes, including inflammation, immune response, and cell differentiation. The primary substrate for 15-LOX-1 is arachidonic acid, which is converted to 15(S)-HpETE. This intermediate is then rapidly reduced to the more stable 15(S)-HETE. The production of 15(S)-HETE is a key indicator of 15-LOX-1 activity and has been implicated in the pathogenesis of several diseases, making the enzyme a target for drug development.
Accurate and reliable measurement of 15-LOX-1 activity is paramount for research and drug discovery. HPLC offers a robust and sensitive method for separating and quantifying the enzymatic product, 15(S)-HETE, from the substrate and other reaction components. This application note details a standard protocol for an in vitro 15-LOX-1 activity assay followed by RP-HPLC analysis with UV detection.
Signaling Pathway
The enzymatic activity of 15-LOX-1 is a key step in the broader arachidonic acid cascade, leading to the formation of various bioactive lipid mediators.
Experimental Workflow
The overall experimental workflow for measuring 15-LOX-1 activity using HPLC is depicted below. It involves an enzymatic reaction followed by sample preparation and HPLC analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials and Reagents
-
Recombinant human 15-LOX-1
-
Arachidonic acid (substrate)
-
15(S)-HETE (standard)
-
Boric acid buffer (or other suitable buffer, e.g., Tris-HCl, HEPES)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (for mobile phase)
-
Internal standard (e.g., Prostaglandin B2)
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure
1. Enzymatic Reaction
-
Prepare a reaction buffer (e.g., 0.1 M Boric acid buffer, pH 7.4).
-
In a microcentrifuge tube, add the following in order:
-
Reaction buffer
-
15-LOX-1 enzyme solution (final concentration typically in the nM range)
-
Inhibitor or vehicle control (if screening)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate (final concentration typically 10-50 µM).
-
Incubate the reaction mixture at the same temperature for a specified time (e.g., 10-20 minutes). The reaction time should be within the linear range of product formation.
2. Reaction Termination and Sample Preparation
-
Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate and acidifying with a small amount of dilute acid (e.g., 1 M HCl) to pH 3-4.
-
Add the internal standard.
-
Vortex vigorously for 1 minute to extract the lipids into the organic phase.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial HPLC mobile phase.
3. HPLC Analysis
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the column.
-
Run the HPLC method to separate the substrate and products.
-
Monitor the absorbance at 235 nm, which is the characteristic absorbance maximum for the conjugated diene in HETE products.
Data Presentation
Table 1: Typical Reaction Conditions for 15-LOX-1 Activity Assay
| Parameter | Typical Value |
| Enzyme | Recombinant Human 15-LOX-1 |
| Substrate | Arachidonic Acid |
| Buffer | 0.1 M Boric Acid, pH 7.4 |
| Enzyme Concentration | 50-200 nM |
| Substrate Concentration | 10-50 µM |
| Reaction Volume | 200 µL |
| Incubation Temperature | 37°C |
| Incubation Time | 10-20 minutes |
Table 2: Example HPLC Parameters for 15-HETE Analysis
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | - | Water + 0.1% Formic Acid |
| Mobile Phase B | - | Acetonitrile + 0.1% Formic Acid |
| Mobile Phase | Methanol/Water/Acetic Acid (75:25:0.01, v/v/v) | Gradient Elution |
| Gradient | N/A | 60-95% B over 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 235 nm | UV at 235 nm |
| Injection Volume | 20 µL | 10 µL |
| Typical Retention Time | ~8-12 min for 15-HETE | Variable, dependent on gradient |
Data Analysis
-
Standard Curve: Prepare a series of dilutions of the 15(S)-HETE standard of known concentrations. Inject each standard into the HPLC and record the peak area. Plot the peak area against the concentration to generate a standard curve.
-
Quantification: Integrate the peak area corresponding to 15(S)-HETE in the experimental samples.
-
Calculation: Use the standard curve to determine the concentration of 15(S)-HETE in the samples. The enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).
Conclusion
The HPLC-based method described provides a reliable and sensitive approach for measuring 15-LOX-1 activity. This protocol can be adapted for various applications, including enzyme characterization, kinetic studies, and high-throughput screening of potential inhibitors. Careful optimization of reaction and HPLC conditions is crucial for achieving accurate and reproducible results.
Troubleshooting & Optimization
15-Lox-IN-1 solubility and preparation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 15-Lox-IN-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound powder won't dissolve in my aqueous buffer.
A1: this compound has poor aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For in vitro experiments, this stock solution can then be further diluted into your aqueous cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous medium.
A2: This can happen if the final concentration of this compound in the aqueous medium exceeds its solubility limit. To troubleshoot this:
-
Lower the final concentration: Try using a lower final concentration of the inhibitor in your experiment.
-
Increase the DMSO concentration (with caution): A slightly higher, yet non-toxic, final DMSO concentration might help maintain solubility. Always perform a vehicle control to account for any effects of the solvent.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
-
Warm the medium: Gently warming the aqueous medium to 37°C before adding the inhibitor stock can sometimes improve solubility.
Q3: My this compound solution appears cloudy or has visible particles.
A3: A cloudy solution indicates that the compound has not fully dissolved or has precipitated out of solution. According to product data sheets, ultrasonic treatment may be necessary to fully dissolve this compound in DMSO to achieve a clear, high-concentration stock solution.[1] If cloudiness persists, consider the following:
-
Sonication: As recommended, use an ultrasonic bath to aid dissolution of the stock solution in DMSO.[1]
-
Filtration: For stock solutions, you can filter through a 0.22 µm syringe filter to remove any undissolved particulates before storage. This is particularly important for cell-based assays.
Q4: I am not observing the expected biological activity of the inhibitor.
A4: Several factors could contribute to a lack of activity:
-
Improper Storage: Ensure the powdered compound and stock solutions are stored at the recommended temperatures to maintain stability. Powdered this compound should be stored at -20°C for up to 3 years.[1] In-solvent stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2]
-
Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Cellular Uptake: The inhibitor may not be efficiently entering your specific cell type. Permeabilization techniques, where appropriate for the experimental design, could be considered, though this is not a standard procedure for this inhibitor.
-
Experimental Conditions: The concentration of the inhibitor or the incubation time may not be optimal for your specific experimental setup. A dose-response and time-course experiment is recommended to determine the optimal conditions.
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo applications, a common formulation involves a two-step solvent system. First, dissolve the compound in DMSO, and then further dilute this solution with corn oil. A recommended ratio is 10% DMSO and 90% corn oil.[1] It is crucial to add the solvents sequentially and ensure the solution is clear and homogenous before administration.[1]
Data Presentation
Solubility of this compound
| Solvent | In Vitro/In Vivo | Maximum Solubility | Molar Equivalent | Notes |
| DMSO | In Vitro | 10 mg/mL[1] | 24.22 mM[1] | Requires sonication for a clear solution.[1] |
| 10% DMSO + 90% Corn Oil | In Vivo | ≥ 1 mg/mL[1] | 2.42 mM[1] | Add solvents sequentially for a clear solution.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO (In Vitro Use)
Materials:
-
This compound powder (Molecular Weight: 412.87 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 242.21 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.[1] This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is completely clear.[1] This step is crucial to ensure full dissolution at this high concentration.
-
Aliquoting and Storage: Aliquot the clear stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Visualizations
Signaling Pathway of 15-LOX-1 Inhibition
Caption: Mechanism of this compound action on inflammatory pathways.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
Technical Support Center: Optimizing 15-Lox-IN-1 Concentration In Vitro
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to effectively determine and optimize the in vitro concentration of 15-Lox-IN-1, a representative inhibitor of 15-lipoxygenase (15-LOX).
Frequently Asked Questions (FAQs)
Q1: What is the 15-lipoxygenase (15-LOX) pathway and why inhibit it?
The 15-lipoxygenase (15-LOX) enzyme family, including 15-LOX-1, catalyzes the peroxidation of polyunsaturated fatty acids like arachidonic acid and linoleic acid.[1][2] This process generates lipid signaling molecules, such as 15-hydroxyeicosatetraenoic acid (15-HETE), which are involved in inflammatory responses.[3][4][5] Increased 15-LOX-1 activity is associated with inflammatory diseases like asthma and may play a role in neurodegeneration and certain cancers.[4][5] Inhibiting 15-LOX can therefore reduce the production of these pro-inflammatory mediators, making it a therapeutic target for various diseases.
Q2: How do I dissolve this compound for in vitro experiments?
Most small molecule inhibitors are hydrophobic. It is recommended to first prepare a high-concentration stock solution (e.g., 10-50 mM) in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity. Always add the stock solution to the aqueous buffer or medium as the final step, mixing thoroughly to prevent precipitation.
Q3: What is a good starting concentration range for a dose-response experiment?
If the IC₅₀ (half-maximal inhibitory concentration) is unknown, a wide concentration range should be tested. A common strategy is to perform a logarithmic serial dilution. A starting range of 10 nM to 100 µM is often effective for initial screening. This wide range helps to identify the potency of the inhibitor and establish the boundaries for a more focused dose-response curve in subsequent experiments.
Q4: How can I be sure the observed effect is due to 15-LOX inhibition and not cell death?
It is crucial to perform a cytotoxicity assay in parallel with your functional assay. Use a method like an MTT, XTT, or LDH release assay to treat your cells with the same concentrations of this compound used in the inhibition experiment. The optimal concentration of the inhibitor should show significant target inhibition without causing substantial cell death. Any observed decrease in the biological readout should occur at concentrations well below those that induce cytotoxicity.
Q5: What are the key parameters to consider when determining the IC₅₀ value?
The IC₅₀ value can be influenced by several experimental conditions.[6] Key parameters to standardize and report include:
-
Enzyme/Cell Concentration: The amount of 15-LOX enzyme or the number of cells used.
-
Substrate Concentration: The concentration of the substrate (e.g., arachidonic acid).
-
Incubation Time: The duration of inhibitor pre-incubation and the reaction time.[7]
-
Temperature and pH: These should be kept constant and optimal for the assay.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Inhibition | 1. Concentration Too Low: The inhibitor concentration is below the effective range. 2. Inhibitor Degradation: The compound is unstable in the assay buffer or has degraded during storage. 3. Inhibitor Precipitation: The compound has low solubility in the aqueous assay medium. 4. Incorrect Assay Conditions: pH, temperature, or buffer composition is suboptimal for inhibitor binding.[8] | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). 2. Prepare fresh stock solutions from powder. Minimize freeze-thaw cycles. Test inhibitor stability over the experiment's time course. 3. Visually inspect for precipitation. Decrease the final assay concentration or test alternative solubilizing agents (within cell-compatible limits). 4. Verify that all assay conditions are as recommended in the protocol and are suitable for 15-LOX activity.[8] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, substrate, or cells. 2. Incomplete Mixing: The inhibitor was not mixed thoroughly into the assay medium, leading to concentration gradients. 3. Cell Plating Inconsistency: Uneven cell density across the wells of the microplate. | 1. Use calibrated pipettes. For small volumes, prepare a master mix of reagents to distribute to replicate wells.[8] 2. After adding the inhibitor, mix gently but thoroughly by trituration or using a plate shaker. 3. Ensure cells are in a homogenous suspension before and during plating. |
| Inhibition Appears High at All Concentrations | 1. Cytotoxicity: The inhibitor is causing cell death, leading to a non-specific decrease in signal. 2. Assay Interference: The inhibitor is interfering with the detection method (e.g., absorbance, fluorescence). | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with the same inhibitor concentrations. 2. Run a control without cells or enzyme to see if the inhibitor itself affects the assay readout. |
| IC₅₀ Value Differs from Published Data | 1. Different Assay Formats: Cell-based vs. biochemical (purified enzyme) assays will yield different IC₅₀ values. 2. Variations in Experimental Conditions: Differences in substrate concentration, cell type, incubation time, or buffer can alter the apparent IC₅₀.[6] | 1. Ensure you are comparing your results to data from a similar assay type. 2. Carefully compare your protocol with the published method and align key parameters where possible. |
15-Lipoxygenase Signaling Pathway
The diagram below illustrates a simplified 15-lipoxygenase pathway. The enzyme 15-LOX converts arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE), a key inflammatory mediator.[3][4][5] this compound blocks this initial conversion.
References
- 1. ALOX15 - Wikipedia [en.wikipedia.org]
- 2. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
potential off-target effects of 15-Lox-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 15-Lox-IN-1, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1), a non-heme iron-containing enzyme.[1] 15-LOX-1 catalyzes the formation of lipid peroxides from polyunsaturated fatty acids like arachidonic acid and linoleic acid.[1] By inhibiting 15-LOX-1, this compound blocks the production of these lipid peroxides, which are implicated in various cellular processes, including regulated cell death and inflammation.[1][2]
Q2: What is the selectivity profile of this compound?
While specific data for "this compound" is not available, potent and selective 15-LOX-1 inhibitors are characterized by their high affinity for 15-LOX-1 over other related enzymes. For example, a novel inhibitor scaffold demonstrated approximately 15-fold selectivity over human 12-LOX and 15-LOX-2, and greater than 30-fold selectivity over human 5-LOX.[3] It showed no significant inhibition of COX-2.[3]
Selectivity Profile of a Representative 15-LOX-1 Inhibitor
| Target Enzyme | Selectivity (Fold-Increase in IC50 vs. h15-LOX-1) |
| Human 12-LOX | ~15x |
| Human 15-LOX-2 | ~15x |
| Human 5-LOX | >30x |
| Human COX-2 | No significant inhibition (>100 µM) |
Q3: What are the potential downstream effects of inhibiting 15-LOX-1 with this inhibitor?
Inhibition of 15-LOX-1 by a potent inhibitor can lead to several downstream cellular effects, including:
-
Protection from LPS-induced cytotoxicity: By preventing lipid peroxidation, the inhibitor can protect macrophages from cell death induced by lipopolysaccharides (LPS).[4]
-
Inhibition of Nitric Oxide (NO) formation: The inhibitor can dose-dependently inhibit the production of NO in macrophages.[2][4] This is linked to the crosstalk between 15-LOX-1 activity and the NF-κB signaling pathway, which regulates the expression of inducible nitric oxide synthase (iNOS).[2]
-
Reduction of lipid peroxidation: The primary effect of the inhibitor is to decrease the levels of lipid peroxides, key mediators of oxidative stress.[1]
Troubleshooting Guide
Problem 1: Unexpected cell toxicity observed at high concentrations of this compound.
-
Possible Cause: Off-target effects or solvent toxicity. While designed to be selective, at high concentrations, small molecule inhibitors can interact with unintended targets. The vehicle used to dissolve the inhibitor (e.g., DMSO) can also be toxic to cells.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.
-
Include a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound to assess solvent-induced toxicity.
-
Assess off-target activity: If possible, perform a screen against a panel of related enzymes (e.g., other LOX isoforms, COX enzymes) to confirm selectivity at the concentrations used in your experiments.
-
Problem 2: Inconsistent or no inhibition of 15-LOX-1 activity.
-
Possible Cause: Inhibitor degradation, improper storage, or experimental setup issues.
-
Troubleshooting Steps:
-
Verify inhibitor integrity: Ensure this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh stock solutions.
-
Optimize assay conditions: Confirm that the substrate concentration, enzyme concentration, and incubation times in your 15-LOX-1 activity assay are appropriate.
-
Use a positive control: Include a known, potent 15-LOX-1 inhibitor in your experiments to validate the assay system.
-
Problem 3: No effect on downstream signaling pathways (e.g., NF-κB activation, NO production) despite confirmed 15-LOX-1 inhibition.
-
Possible Cause: The signaling pathway in your specific cell model may not be critically dependent on 15-LOX-1 activity, or there may be compensatory mechanisms at play.
-
Troubleshooting Steps:
-
Confirm 15-LOX-1 expression: Verify that your cell line or tissue of interest expresses 15-LOX-1 at a functional level.
-
Investigate alternative pathways: The observed phenotype might be regulated by pathways independent of 15-LOX-1.
-
Modulate the pathway with other tools: Use other known activators or inhibitors of the NF-κB pathway to confirm its responsiveness in your system.
-
Experimental Protocols
1. In Vitro 15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometry)
This protocol is a generalized method for assessing the inhibitory activity of this compound against purified 15-LOX-1.
-
Materials:
-
Purified human recombinant 15-LOX-1
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the assay buffer and the desired concentration of this compound (or vehicle control).
-
Add the purified 15-LOX-1 enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 15-hydroperoxyeicosatetraenoic acid (15-HPETE).
-
Calculate the initial reaction velocity and determine the IC50 value of this compound.
-
2. Cellular Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of this compound on NO production in cultured macrophages.
-
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium
-
Griess Reagent System
-
-
Procedure:
-
Plate RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Visualizations
Caption: 15-LOX-1 and NF-κB signaling in LPS-induced cell death.
Caption: Workflow for assessing this compound efficacy.
Caption: Troubleshooting inconsistent 15-LOX-1 inhibition.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: 15-LOX-1 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-lipoxygenase-1 (15-LOX-1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is 15-LOX-1 and why is it a target for drug discovery?
15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that catalyzes the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid and linoleic acid.[1] This enzymatic reaction generates bioactive lipid mediators that are involved in a variety of physiological and pathological processes.[2] 15-LOX-1 is a key player in inflammatory responses and has been implicated in various inflammatory diseases such as asthma, atherosclerosis, and certain types of cancer.[3][4] Its role in promoting inflammation and cell death pathways like ferroptosis makes it an attractive target for the development of novel therapeutics.[3]
Q2: What are the common substrates used in 15-LOX-1 inhibitor assays?
The most commonly used substrates for 15-LOX-1 assays are arachidonic acid (AA) and linoleic acid (LA).[1] The choice of substrate can depend on the specific research question and the source of the enzyme. Both substrates are readily oxidized by 15-LOX-1, leading to the formation of a conjugated diene product that can be monitored spectrophotometrically.[3][4]
Q3: How is 15-LOX-1 activity typically measured in an inhibitor screening assay?
The most common method for measuring 15-LOX-1 activity is a UV-Vis spectrophotometric assay.[4] This method relies on the detection of the conjugated diene hydroperoxide product, which has a characteristic absorbance at 234 nm.[3][4] The increase in absorbance at this wavelength is directly proportional to the enzyme's activity. This assay is well-suited for high-throughput screening of potential inhibitors.[4]
Q4: What are some known classes of 15-LOX-1 inhibitors?
Several classes of compounds have been identified as inhibitors of 15-LOX-1. Indole-based compounds, such as PD-146176, are a well-known class of 15-LOX-1 inhibitors.[3][4] Other classes include flavonoids, and various heterocyclic compounds.[5] The potency of these inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50).[6]
Troubleshooting Guides
Problem 1: Inconsistent or Low Enzyme Activity
Q: My 15-LOX-1 enzyme is showing low or no activity, even in the absence of an inhibitor. What could be the cause?
A: Several factors can contribute to low enzyme activity. Here are some common causes and troubleshooting steps:
-
Improper Enzyme Storage and Handling: 15-LOX-1 is sensitive to temperature and repeated freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and aliquoted to avoid multiple freeze-thaw cycles. Keep the enzyme on ice at all times during experimental setup.
-
Substrate Quality: Polyunsaturated fatty acid substrates like arachidonic acid and linoleic acid can oxidize over time. Use fresh, high-quality substrates stored under an inert gas (like argon) and protected from light. A slight level of pre-oxidation of linoleic acid may be necessary for enzyme activation.[7]
-
Buffer Conditions: The pH and composition of the reaction buffer are critical for optimal enzyme activity. The optimal pH for 15-LOX-1 is typically around 7.5.[6] Ensure the buffer components, such as HEPES and Triton X-100, are at the correct concentrations.[6]
-
Presence of Contaminants: Contaminating metal ions or other substances in your reagents can inhibit enzyme activity. Use high-purity water and reagents for all your experiments.
Problem 2: High Background Signal in the Assay
Q: I am observing a high background signal in my no-enzyme control wells. What could be causing this?
A: A high background signal can interfere with accurate measurement of enzyme activity. Here are potential causes and solutions:
-
Substrate Auto-oxidation: The polyunsaturated fatty acid substrates can auto-oxidize, leading to the formation of products that absorb at 234 nm. Prepare fresh substrate solutions for each experiment and minimize their exposure to air and light.
-
Compound Interference: The test compounds themselves might absorb light at 234 nm. Always run a control with the compound alone (without the enzyme) to check for any intrinsic absorbance.
-
Contaminated Reagents: Impurities in the buffer or other reagents could contribute to the background signal. Use fresh, high-quality reagents.
Problem 3: Poor Reproducibility of Results
Q: My IC50 values for the same inhibitor vary significantly between experiments. How can I improve reproducibility?
A: Poor reproducibility can be frustrating. Here are some factors to consider to improve the consistency of your results:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variations. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Incubation Times and Temperatures: Precisely control the incubation times and temperatures for all reactions. Even small variations can affect enzyme kinetics.
-
Reagent Stability: As mentioned earlier, the stability of the enzyme and substrates is crucial. Ensure consistent handling and storage of all reagents.
-
Assay Plate Uniformity: Ensure consistent mixing in all wells of the microplate. Use an orbital shaker to ensure uniform distribution of reagents.
Problem 4: Suspected False Positives or False Negatives
Q: I have identified a potential inhibitor, but I am concerned about the possibility of it being a false positive. How can I validate my hits?
A: It is essential to perform secondary assays and validation studies to confirm the activity of potential inhibitors and rule out false positives. Here are some strategies:
-
Orthogonal Assays: Use a different assay method to confirm the inhibitory activity. For example, if the primary screen was a spectrophotometric assay, a secondary assay could measure the production of a specific 15-LOX-1 metabolite using LC-MS.
-
Dose-Response Curves: Generate detailed dose-response curves to confirm that the inhibition is concentration-dependent.
-
Selectivity Profiling: Test the inhibitor against other related lipoxygenases (e.g., 5-LOX, 12-LOX) to determine its selectivity.[8][9]
-
Mechanism of Inhibition Studies: Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[4]
Q: My known active compound is showing no inhibition in my assay. What could be the reason for this false negative result?
A: False negatives can arise from several issues:
-
Compound Solubility: The inhibitor may not be soluble in the assay buffer at the tested concentrations. Check the solubility of your compound and consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as high concentrations can inhibit the enzyme.
-
Compound Degradation: The inhibitor may be unstable under the assay conditions. Assess the stability of your compound in the assay buffer over the time course of the experiment.
-
Incorrect Assay Conditions: The assay conditions (e.g., substrate concentration) may not be optimal for detecting inhibition by your specific compound. The inhibitory potency of competitive inhibitors, for instance, is dependent on the substrate concentration.
Data Presentation
Table 1: IC50 Values of Representative 15-LOX-1 Inhibitors
| Inhibitor | IC50 (µM) | Substrate | Source |
| PD-146176 | 3.81 | Arachidonic Acid | [3] |
| Compound 9c (i472) | 0.19 | Linoleic Acid | [3] |
| MLS000327069 | 0.34 | Arachidonic Acid | [5] |
| MLS000536924 | ~5 | Arachidonic Acid | [8] |
| MLS000545091 | ~20 | Arachidonic Acid | [8] |
Experimental Protocols
Key Experiment: In Vitro 15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometric Method)
This protocol is a generalized procedure based on commonly used methods.[3][4]
Materials:
-
Recombinant human 15-LOX-1 enzyme
-
Arachidonic acid or Linoleic acid substrate
-
Assay Buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100[6]
-
Test inhibitor compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Thaw the 15-LOX-1 enzyme on ice.
-
Prepare fresh substrate solution in the assay buffer. The final concentration in the well is typically around 10 µM.[6]
-
Prepare serial dilutions of the test inhibitor compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor solution (or DMSO for control)
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
-
Initiate the Reaction:
-
Add the 15-LOX-1 enzyme solution to each well to initiate the reaction.
-
Immediately after adding the enzyme, add the substrate solution to all wells.
-
-
Measure Activity:
-
Place the microplate in the spectrophotometer and measure the increase in absorbance at 234 nm over time (kinetic mode). The rate of reaction is determined from the initial linear portion of the curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve model.
-
Visualizations
Caption: 15-LOX-1 signaling pathway in inflammation.
Caption: General workflow for a 15-LOX-1 inhibitor assay.
References
- 1. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
15-Lox-IN-1 stability and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of 15-Lipoxygenase-1 (15-Lox-IN-1) inhibitors. It includes troubleshooting guides and frequently asked questions to ensure the successful application of these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: For long-term stability, it is recommended to store this compound as a crystalline solid at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] One supplier suggests that the solid can be stored for up to 3 years at -20°C or 2 years at 4°C.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[3] For one specific inhibitor (CAS 2349374-37-2), a concentration of 10 mg/mL in DMSO can be achieved, though it may require sonication to fully dissolve.[3] It is crucial to store stock solutions at low temperatures to maintain their stability.
Q3: What is the stability of this compound in a solvent?
A3: The stability of this compound in solution is dependent on the storage temperature. For a DMSO stock solution, the following stability data has been reported:
For another 12/15-Lipoxygenase inhibitor, ML351, stock solutions in DMSO are stable for up to 3 months at -20°C.[5]
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is generally recommended to avoid repeated freeze-thaw cycles for solutions of small molecules, as this can lead to degradation. For optimal results, it is best to aliquot the stock solution into smaller, single-use volumes after preparation. This minimizes the number of times the main stock is thawed.
Troubleshooting Guide
Issue 1: My this compound has precipitated out of solution.
-
Possible Cause: The solubility limit of the compound in the chosen solvent may have been exceeded, or the solution may have been stored at an inappropriate temperature.
-
Solution:
-
Gently warm the solution to room temperature.
-
Use an ultrasonic bath to aid in redissolving the precipitate.[3]
-
Ensure the storage temperature is appropriate for the solvent used. For DMSO stocks, -80°C provides longer stability.[3][4]
-
Consider preparing a more dilute stock solution if precipitation persists.
-
Issue 2: I am observing a decrease in the inhibitory activity of my this compound over time.
-
Possible Cause: The inhibitor may be degrading in solution.
-
Solution:
-
Verify the age of the stock solution and the storage conditions. DMSO solutions are stable for a limited time at -20°C (1 month) and longer at -80°C (6 months).[3][4]
-
Prepare a fresh stock solution from the solid compound.
-
Perform a stability test of your inhibitor. This can be done by comparing the activity of a freshly prepared solution with an older one in a 15-lipoxygenase activity assay.
-
Issue 3: I am seeing unexpected or off-target effects in my cell-based assays.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) may be too high in the final assay, leading to cellular toxicity.[6] Another possibility is that the inhibitor itself has off-target effects at the concentration used.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced artifacts.
-
Perform a dose-response experiment to determine the optimal concentration of the inhibitor that provides the desired effect without significant toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated samples) in your experiments to account for any solvent effects.
-
Data Presentation
Table 1: Stability of 15-Lipoxygenase Inhibitors
| Compound Name | CAS Number | Form | Storage Temperature (°C) | Stability Duration |
| 15-Lipoxygenase Inhibitor 1 | 928853-86-5 | Crystalline Solid | -20 | ≥ 4 years[1] |
| 15-LOX-1 inhibitor 1 | 2349374-37-2 | Powder | -20 | 3 years[3] |
| 4 | 2 years[3] | |||
| In DMSO | -80 | 6 months[3][4] | ||
| In DMSO | -20 | 1 month[3][4] | ||
| 12/15-Lipoxygenase Inhibitor, ML351 | 847163-28-4 | In DMSO | -20 | Up to 3 months[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is based on information for 15-LOX-1 inhibitor 1 (CAS 2349374-37-2).
Materials:
-
15-LOX-1 inhibitor 1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Allow the vial of 15-LOX-1 inhibitor 1 powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of the inhibitor in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of inhibitor).
-
Vortex the tube to mix.
-
If the inhibitor does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4]
Protocol 2: Assessment of this compound Activity using a Spectrophotometric Assay
This is a general protocol for determining the inhibitory activity of this compound on 15-lipoxygenase. The assay measures the formation of the conjugated diene hydroperoxide product from a fatty acid substrate, which absorbs light at 234 nm.
Materials:
-
Recombinant human 15-lipoxygenase-1 (15-LOX-1)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare a working solution of 15-LOX-1 in cold borate buffer. Keep the enzyme solution on ice.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
In a UV-transparent plate or cuvettes, add the following in order:
-
Borate buffer
-
This compound dilution or DMSO (for control)
-
15-LOX-1 enzyme solution
-
-
Incubate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
Technical Support Center: Improving the Selectivity of 15-LOX-1 Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on improving the selectivity of 15-lipoxygenase-1 (15-LOX-1) inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during the experimental validation of 15-LOX-1 inhibitor selectivity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent enzyme activity. 2. Substrate degradation. 3. Inhibitor precipitation. | 1. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme solution on ice during the experiment. 2. Prepare fresh substrate solution for each experiment. Some substrates, like linoleic acid, may require slight pre-oxidation for optimal enzyme activation.[1] 3. Check the solubility of your inhibitor in the assay buffer. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid effects on enzyme activity. |
| Inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. | 1. Low cell permeability. 2. Rapid metabolism of the inhibitor by the cells. 3. Inhibitor efflux from the cells. | 1. Assess the physicochemical properties of the inhibitor (e.g., logP, polar surface area) to predict permeability. Consider structural modifications to improve cell penetration. 2. Perform metabolic stability assays using liver microsomes or cell lysates to determine the inhibitor's half-life. 3. Use cell lines that overexpress common efflux pumps (e.g., P-gp) to test if your inhibitor is a substrate. |
| Inhibitor shows off-target effects, including activity against other LOX isoforms or COX enzymes. | 1. Lack of structural features that confer selectivity. 2. The inhibitor acts via a non-specific mechanism, such as redox activity. | 1. Perform counter-screening against other LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX-2) and COX-1/COX-2 to determine the selectivity profile.[2] 2. Conduct a pseudoperoxidase assay to determine if the inhibitor is acting as a reducing agent, which can lead to non-specific inhibition.[3][4][5] |
| Negative result in the pseudoperoxidase assay, but still suspecting redox activity. | The inhibitor or its radical species generated during the assay may be causing rapid inactivation of the enzyme, leading to a false negative. | After the pseudoperoxidase assay, measure the residual enzyme activity by adding the substrate (e.g., arachidonic acid). A significant loss of activity would indicate enzyme inactivation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for designing a selective 15-LOX-1 inhibitor?
A1: Achieving selectivity for 15-LOX-1 is a significant challenge due to the high structural similarity of the active sites among the different human LOX isoforms. Key considerations include:
-
Targeting unique residues: Exploit subtle differences in the amino acid residues within the active site of 15-LOX-1 compared to other LOX isoforms.
-
Computational modeling: Utilize quantitative structure-activity relationship (QSAR) models and molecular docking to predict and design inhibitors with higher selectivity.[6]
-
Targeting allosteric sites: Explore the possibility of inhibitors that bind to sites other than the active site to modulate enzyme activity in a selective manner.
-
Focusing on the 15-LOX/PEBP1 complex: Designing inhibitors that specifically target the pro-ferroptotic 15-LOX/PEBP1 complex can offer a novel strategy for achieving selectivity and avoiding interference with the biosynthesis of other lipid mediators.
Q2: How can I determine the selectivity of my 15-LOX-1 inhibitor?
A2: To determine the selectivity, you should test your inhibitor against a panel of related enzymes. This typically includes other human LOX isoforms (5-LOX, 12-LOX, and 15-LOX-2) and cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values obtained for each enzyme can be used to calculate a selectivity index (e.g., IC50 for 5-LOX / IC50 for 15-LOX-1). A higher selectivity index indicates greater selectivity for 15-LOX-1.
Q3: What is the purpose of a pseudoperoxidase assay?
A3: A pseudoperoxidase assay is used to determine if a LOX inhibitor is acting as a redox agent.[3][4][5] Some compounds can inhibit LOX enzymes by reducing the active site ferric ion (Fe³⁺) to its inactive ferrous state (Fe²⁺). This is a non-specific mechanism of inhibition that can lead to off-target effects. The assay measures the inhibitor's ability to support the breakdown of a hydroperoxide substrate (like 13-HPODE) by the enzyme, which is indicative of redox cycling.[3][7]
Q4: My inhibitor is insoluble in the assay buffer. What can I do?
A4: Poor solubility is a common issue. You can try the following:
-
Use a co-solvent such as dimethyl sulfoxide (DMSO) to dissolve the inhibitor before diluting it in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) as it can affect enzyme activity.
-
If solubility issues persist, you may need to re-design the inhibitor to include more polar functional groups.
Q5: What are some common positive controls for 15-LOX-1 inhibition assays?
A5: Several well-characterized 15-LOX-1 inhibitors can be used as positive controls. Examples include ML351 and nordihydroguaiaretic acid (NDGA). However, be aware that NDGA is a non-selective LOX inhibitor with redox activity.[8]
Quantitative Data
The following table summarizes the IC50 values and selectivity profiles of some known 15-LOX-1 inhibitors.
| Inhibitor | 15-LOX-1 IC50 (µM) | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX-2 IC50 (µM) | Selectivity over 5-LOX | Selectivity over 12-LOX | Selectivity over 15-LOX-2 | Reference |
| ML351 | 0.2 | >30 | >30 | >30 | >150-fold | >150-fold | >150-fold | [2] |
| Compound 99089 | 3.4 | >100 | ~34 | ~51 | >30-fold | ~10-fold | ~15-fold | [2] |
| PD-146176 | 3.81 | - | - | - | - | - | - | [9] |
| i472 (9c) | 0.19 | - | - | - | - | - | - | [9] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
UV-Vis Spectrophotometric Assay for 15-LOX-1 Inhibition
This assay measures the activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE), from linoleic acid, which absorbs light at 234 nm.[1][10]
Materials:
-
Purified human 15-LOX-1 enzyme
-
0.2 M Borate buffer, pH 9.0
-
Linoleic acid (substrate)
-
Inhibitor compound dissolved in DMSO
-
DMSO (vehicle control)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Dilute the purified 15-LOX-1 in 0.2 M borate buffer to the desired working concentration (e.g., 200-400 U/mL). Keep the enzyme solution on ice.[1]
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in 0.2 M borate buffer. This solution should be made fresh daily.[1]
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor in DMSO. Make serial dilutions in DMSO to obtain a range of concentrations.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: To a quartz cuvette, add 487.5 µL of borate buffer and 12.5 µL of DMSO.
-
Vehicle Control (No Inhibitor): To a separate cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.
-
Inhibitor Sample: To a test cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of the inhibitor solution in DMSO. Incubate for 5 minutes at room temperature.[1]
-
Initiate the reaction by adding 500 µL of the substrate solution to the vehicle control and inhibitor sample cuvettes.
-
Immediately start monitoring the change in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[1]
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for the control and each inhibitor concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Pseudoperoxidase Assay (Redox Activity)
This assay determines if an inhibitor acts by reducing the active site iron of 15-LOX-1. It monitors the inhibitor-dependent degradation of the hydroperoxide product (13-HPODE), which results in a decrease in absorbance at 234 nm.[3][7]
Materials:
-
Purified human 15-LOX-1 enzyme
-
50 mM Sodium Phosphate buffer, pH 7.4, containing 0.3 mM CaCl₂, 0.1 mM EDTA, and 0.01% Triton X-100
-
13(S)-HPODE (hydroperoxide substrate)
-
Inhibitor compound dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and enzyme solution as described above.
-
Prepare a stock solution of 13-HPODE.
-
Prepare a stock solution of the inhibitor in DMSO.
-
-
Assay Protocol:
-
To a cuvette containing 2 mL of assay buffer, add the inhibitor to a final concentration of 20-40 µM.
-
Add the 15-LOX-1 enzyme (e.g., to a final concentration of 60 nM).
-
Initiate the reaction by adding 13-HPODE to a final concentration of 20 µM.[2]
-
Monitor the decrease in absorbance at 234 nm over time. A decrease in absorbance indicates that the inhibitor is reducing the enzyme, which then breaks down the 13-HPODE.
-
-
Controls:
-
Run a control with the enzyme and 13-HPODE without the inhibitor to measure the basal degradation rate.
-
Run a control with the inhibitor and 13-HPODE without the enzyme to check for direct reaction.
-
Visualizations
Signaling Pathway of 15-LOX-1
Caption: Simplified signaling pathway of 15-LOX-1.
Experimental Workflow for Selectivity Screening
Caption: Workflow for screening and validating selective 15-LOX-1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSEUDOPEROXIDASE INVESTIGATIONS OF HYDROPEROXIDES AND INHIBITORS WITH HUMAN LIPOXYGENASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoperoxidase investigations of hydroperoxides and inhibitors with human lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15-LOX-1 Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15-lipoxygenase-1 (15-LOX-1) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during 15-LOX-1 activity assays in a question-and-answer format.
Q1: My spectrophotometric assay shows no or very low 15-LOX-1 activity. What are the possible causes and solutions?
A1: Low or absent enzyme activity is a frequent issue. The underlying causes can often be traced back to the enzyme itself, the substrate, or the assay conditions.
-
Enzyme Inactivity: 15-LOX-1 is sensitive to storage and handling. Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. It is recommended to keep the enzyme solution on ice throughout the experiment.[1]
-
Substrate Issues: Linoleic acid, the common substrate, can degrade over time. Use a fresh solution of linoleic acid for each experiment.[1] A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[1]
-
Incorrect Buffer pH: 15-LOX-1 activity is pH-dependent. The optimal pH for the soybean-derived enzyme is around 9.0.[1] Ensure your buffer is correctly prepared and the pH is verified.
-
Inhibitor Contamination: Accidental contamination of your reagents or buffers with an inhibitory substance can abolish enzyme activity. Use fresh, dedicated reagents.
Q2: I am observing high background absorbance/fluorescence in my assay. How can I reduce it?
A2: High background can mask the true signal of the enzyme activity. Several factors can contribute to this issue.
-
Substrate Auto-oxidation: Linoleic acid can auto-oxidize, leading to an increase in absorbance at 234 nm, mimicking enzyme activity. Prepare the substrate solution fresh and protect it from light.
-
Compound Interference: If screening for inhibitors, the test compounds themselves may absorb light at the detection wavelength (for spectrophotometric assays) or be autofluorescent (for fluorometric assays).[2] Always run a control with the compound and all assay components except the enzyme to measure its intrinsic signal.
-
Contaminated Reagents: Impurities in buffers or other reagents can contribute to the background signal. Use high-purity reagents and water.
-
Light Scattering: In fluorescence assays, precipitates or other particulate matter can cause light scattering, leading to artificially high readings.[2] Ensure all solutions are clear and properly mixed.
Q3: My results show poor reproducibility between wells and experiments. What can I do to improve consistency?
A3: Poor reproducibility can stem from inconsistent pipetting, temperature fluctuations, and reagent instability.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors. Use calibrated pipettes and pre-wet the tips.
-
Temperature Control: Maintain a consistent temperature for all assay components and during the reaction.[1] Temperature fluctuations can significantly impact enzyme kinetics.
-
Reagent Preparation: Prepare fresh reagents for each experiment, particularly the substrate and enzyme dilutions. Inconsistent reagent concentrations will lead to variable results.
-
Mixing: Ensure thorough but gentle mixing of the reaction components in each well to initiate the reaction uniformly. Avoid introducing bubbles.
Q4: My substrate (linoleic acid) is precipitating in the assay buffer. How can I prevent this?
A4: The solubility of linoleic acid is limited, especially at neutral or lower pH.
-
Use of a Co-solvent: A small amount of ethanol or another suitable organic solvent can be used to initially dissolve the linoleic acid before adding it to the aqueous buffer.[1]
-
pH of the Buffer: Using a buffer with a higher pH (e.g., borate buffer, pH 9.0) increases the solubility of linoleic acid as it will be in its anionic salt form.[1]
-
Fresh Preparation: Prepare the substrate solution immediately before use to minimize the chances of precipitation over time.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some common 15-LOX-1 inhibitors. These values can serve as a reference for positive controls in inhibition assays.
| Inhibitor | IC50 Value (µM) | Target Enzyme | Reference |
| PD-146176 | 3.81 | rat 12/15-LOX | [3] |
| 15-Lipoxygenase Inhibitor 1 | 18 | 15-LO | [4] |
| Zileuton | 15.6 | 15-LOX | [5] |
| Curcumin | 10.1 | LOX-1 | [5] |
| NDGA | 2.7 | LOX-1 | [5] |
Experimental Protocols
Spectrophotometric 15-LOX-1 Activity Assay
This protocol is based on the principle that the enzymatic conversion of linoleic acid by 15-LOX-1 produces a conjugated diene hydroperoxide, which leads to an increase in absorbance at 234 nm.[1]
Materials:
-
15-LOX-1 enzyme (e.g., from soybean)
-
Linoleic acid
-
Borate buffer (0.2 M, pH 9.0)
-
Ethanol
-
Dimethyl sulfoxide (DMSO) for inhibitor studies
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 9.0): Prepare from boric acid and sodium hydroxide.
-
Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this to 120 mL of borate buffer. This solution should be prepared fresh daily.[1] The final concentration in the assay will be 125 µM.
-
Enzyme Solution: Dissolve 15-LOX-1 in cold borate buffer to a working concentration (e.g., 400 U/mL for a final concentration of 200 U/mL). Keep the enzyme solution on ice.[1]
-
Inhibitor Solutions: Dissolve test compounds in DMSO.
-
-
Assay Protocol:
-
Set up the spectrophotometer to read absorbance at 234 nm in kinetic mode.
-
For enzyme activity measurement: To each well, add 100 µL of the enzyme solution.
-
For inhibitor screening: To each well, add 90 µL of the enzyme solution and 10 µL of the inhibitor solution (or DMSO for control). Incubate for 5 minutes at room temperature.
-
To initiate the reaction, rapidly add 100 µL of the substrate solution to each well.
-
Immediately start measuring the absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.
-
For inhibition studies, calculate the percentage of inhibition relative to the DMSO control.
-
Visualizations
Experimental Workflow for a 15-LOX-1 Inhibition Assay
Caption: Workflow for a typical 15-LOX-1 spectrophotometric inhibition assay.
15-LOX-1 Signaling and its Crosstalk with the NF-κB Pathway
Caption: Simplified signaling pathway of 15-LOX-1 and its interaction with the NF-κB pathway.
References
minimizing cytotoxicity of 15-Lox-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 15-lipoxygenase-1 (15-LOX-1) inhibitor, 15-Lox-IN-1. The information is designed to help users minimize potential cytotoxicity and ensure reliable experimental outcomes.
I. Troubleshooting Guide
Researchers encountering unexpected cytotoxicity when using this compound should consider that the observed effects may not be a direct result of the inhibitor's primary pharmacology. Published studies indicate that this compound (also referred to as compound 9c or i472) can protect against cytotoxicity induced by agents like lipopolysaccharide (LPS)[1][2]. Therefore, troubleshooting should focus on experimental parameters and compound handling.
Problem: Unexpected decrease in cell viability after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | - Verify DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium is non-toxic for your specific cell line. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%[1].- Run Vehicle Controls: Always include a vehicle control group treated with the same final concentration of DMSO (or other solvent) as the experimental groups to assess solvent-induced cytotoxicity.- Consider Alternative Solvents: For cells sensitive to DMSO, explore alternative solvents. However, the choice of solvent should be guided by the inhibitor's solubility characteristics. |
| Compound Solubility and Aggregation | - Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation after adding the inhibitor. Precipitation can lead to inconsistent results and direct cellular toxicity.- Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.- Optimize Dilution Method: When diluting the DMSO stock into aqueous culture medium, add the stock solution to the medium while vortexing or mixing to facilitate rapid dispersion and prevent aggregation.- Test in Serum-Free vs. Serum-Containing Media: Serum proteins can sometimes interact with small molecules, affecting their solubility and bioavailability. Comparing results in both conditions may provide insights. |
| Concentration-Dependent Toxicity | - Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range of this compound for your specific cell line and experimental duration. Start with a broad range of concentrations to identify a therapeutic window.- Consult Literature for Recommended Concentrations: For RAW 264.7 macrophages, concentrations up to 5 µM have been shown to be non-toxic and protective against LPS-induced cell death[2]. |
| Cell Line-Specific Sensitivity | - Test on Multiple Cell Lines: If possible, compare the cytotoxic effects of this compound on different cell lines to determine if the observed toxicity is specific to a particular cell type.- Review Cell Line Characteristics: Consider the specific metabolic pathways and sensitivities of your chosen cell line. |
| Off-Target Effects | - Review Literature for Known Off-Targets: While this compound is a potent 15-LOX-1 inhibitor, high concentrations may lead to off-target effects. Research potential off-target interactions of indole-based inhibitors.- Use Multiple Inhibitors: To confirm that the observed biological effect is due to 15-LOX-1 inhibition, consider using a structurally different 15-LOX-1 inhibitor as a control. |
| Experimental Assay Interference | - Assess Compound Interference with Assay Reagents: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS). Run a control with the inhibitor in cell-free medium containing the assay reagent to check for direct chemical reactions. |
II. Frequently Asked Questions (FAQs)
Q1: Is this compound inherently cytotoxic?
A1: Based on available literature, this compound (compound 9c/i472) is not generally considered to be directly cytotoxic at effective concentrations. In fact, studies have demonstrated its ability to protect macrophages from cytotoxicity induced by inflammatory stimuli like LPS[1][2]. If you are observing cytotoxicity, it is more likely due to experimental factors as outlined in the troubleshooting guide.
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound to prepare a concentrated stock solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general recommendation is to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols aiming for 0.1% or less to avoid solvent-related toxicity[1]. It is crucial to determine the specific tolerance of your cell line by running a vehicle control with varying DMSO concentrations.
Q4: How should I prepare and store this compound solutions?
A4:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous medium.
Q5: My compound precipitates when I add it to the cell culture medium. What should I do?
A5: Precipitation is a common issue with hydrophobic small molecules. To mitigate this:
-
Ensure your final concentration of this compound does not exceed its solubility limit in the culture medium.
-
When preparing the working solution, add the DMSO stock to the medium (not the other way around) while gently vortexing or swirling the tube to promote rapid dissolution.
-
Consider pre-warming the cell culture medium to 37°C before adding the inhibitor.
-
If precipitation persists, you may need to lower the final concentration of the inhibitor.
Q6: What are the appropriate controls for a cytotoxicity experiment with this compound?
A6: A well-designed experiment should include the following controls:
-
Untreated Cells: Cells cultured in medium alone to represent baseline viability.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to distinguish between compound- and solvent-induced effects.
-
Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the viability assay is working correctly.
-
Experimental Groups: Cells treated with a range of concentrations of this compound.
III. Data Presentation
Table 1: Inhibitory Activity of this compound (Compound 9c/i472) and Related Compounds
| Compound | Target | IC₅₀ (µM) | Reference |
| This compound (9c/i472) | 15-LOX-1 | 0.19 | [2] |
| Eleftheriadis-14d | 15-LOX-1 | 0.09 | [1] |
| PD-146176 | 12/15-LOX | 3.81 | [1] |
| Zileuton | 5-LOX | - | [2] |
Table 2: Physicochemical Properties of this compound (Compound 9c/i472)
| Property | Value | Reference |
| Molecular Weight | ~400 g/mol | [2] |
| Calculated LogP | 4.7 | [2] |
| Stability | Stable towards nucleophilic substitution | [2] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Preparation of Stock Solution: Add the appropriate volume of 100% DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot. Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure that the final DMSO concentration remains below the cytotoxic threshold for your cells (e.g., ≤ 0.1%). Mix well by gentle vortexing or inversion immediately after dilution.
Protocol 2: General Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound, the vehicle control (DMSO), and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Addition of MTS Reagent: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
V. Visualizations
Caption: Experimental workflow for assessing the effect of this compound on cell viability.
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity with this compound.
Caption: Simplified mechanism of 15-LOX-1 and the inhibitory action of this compound.
References
Technical Support Center: 15-Lox-IN-1 Vehicle Control for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 15-Lox-IN-1 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolic pathway of polyunsaturated fatty acids like arachidonic and linoleic acid.[1] 15-LOX-1 catalyzes the formation of lipid peroxides, which are involved in inflammatory processes.[1] By inhibiting 15-LOX-1, this compound can modulate inflammatory responses, making it a valuable tool for studying the role of this enzyme in various diseases.[2][3] The enzyme is implicated in conditions such as asthma, stroke, atherogenesis, diabetes, and neurodegenerative diseases.[1][4]
Q2: What is a suitable vehicle for in vivo administration of this compound?
Due to the hydrophobic nature of many 15-LOX inhibitors, achieving good solubility and stability in a vehicle suitable for in vivo use can be challenging. A recommended vehicle formulation for a similar indole-based 15-LOX-1 inhibitor is a solution of 10% DMSO and 90% corn oil . It is crucial to ensure the inhibitor is fully dissolved before administration.
Q3: What are the typical dosages for 15-LOX inhibitors in in vivo studies?
The optimal dosage of this compound will depend on the specific animal model, the disease being studied, and the route of administration. Based on studies with other potent 15-LOX inhibitors like ML351, a starting point for dose-ranging studies in mice could be in the range of 10-50 mg/kg , administered daily.[5] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Vehicle
-
Question: I am observing precipitation of this compound when preparing my dosing solution. What can I do?
-
Answer:
-
Ensure Proper Vehicle Preparation: When using a co-solvent system like DMSO and corn oil, first dissolve the this compound completely in DMSO before adding the corn oil. Add the corn oil gradually while vortexing to maintain a homogenous solution.
-
Gentle Warming: Gentle warming of the vehicle (e.g., to 37°C) can aid in the dissolution of the compound. However, be cautious about the inhibitor's stability at elevated temperatures.
-
Sonication: Use of an ultrasonic bath can help to break down aggregates and improve solubility.
-
Alternative Vehicles: If solubility issues persist, consider exploring other vehicle formulations. However, any new vehicle must be tested for its own potential toxicity and effects on the experimental model.
-
Issue 2: Lack of Efficacy or Inconsistent Results in Animal Models
-
Question: My in vivo experiment with this compound is not showing the expected therapeutic effect, or the results are highly variable. What are the possible reasons?
-
Answer:
-
Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. Consider performing a dose-response study to determine the optimal dosage.
-
Poor Bioavailability: The route of administration and vehicle formulation can significantly impact the bioavailability of the compound. Ensure the chosen route is appropriate for the model and that the vehicle facilitates absorption.
-
Compound Instability: this compound may be unstable in the prepared vehicle or may be rapidly metabolized in vivo. Prepare dosing solutions fresh daily and store them appropriately. Stability of the compound in the dosing vehicle over the intended period of use should be confirmed.
-
Off-Target Effects: The observed phenotype might be influenced by off-target effects of the inhibitor. It is important to consult the literature for any known off-target activities of this compound or similar compounds.[6]
-
Animal Model Variability: The response to the inhibitor can vary between different animal strains or even individual animals. Ensure that your experimental groups are sufficiently powered and that animals are randomized appropriately.
-
Issue 3: Observed Toxicity or Adverse Effects in Animals
-
Question: The animals treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
-
Answer:
-
Dose Reduction: The administered dose may be too high. Reduce the dose and monitor the animals closely for any improvement in their condition.
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause toxicity.[7] Always include a vehicle-only control group in your experiments to assess the effects of the vehicle.
-
Route of Administration: The method of administration might be causing local irritation or systemic stress. Consider alternative routes if possible.
-
Monitor Animal Health: Closely monitor the health of the animals throughout the study, including daily observations of behavior, body weight, and food/water intake. If severe toxicity is observed, the experiment may need to be terminated for ethical reasons.
-
Quantitative Data Summary
The following tables summarize key quantitative data for 15-LOX-1 inhibitors from in vitro and in vivo studies. Note: Data for "this compound" is limited; therefore, data from structurally similar and well-characterized 15-LOX inhibitors are included for reference.
Table 1: In Vitro Potency of 15-LOX-1 Inhibitors
| Compound | Target | IC50 (µM) | Assay Conditions |
| 15-LOX-1 inhibitor 1 | 15-LOX-1 | 0.19 | Enzyme activity assay |
| Eleftheriadis-14d | h-15-LOX-1 | 0.09 | Enzyme activity assay |
| PD-146176 | r-12/15-LOX | 3.81 | Enzyme activity assay |
| ML351 | h-15-LOX | ~0.2 | Enzyme activity assay |
Table 2: Representative In Vivo Dosages of 15-LOX Inhibitors in Mice
| Compound | Animal Model | Disease Model | Dose | Route of Administration | Frequency |
| ML351 | C57BL/6J Mice | Streptozotocin-induced T1D | 10, 24, 48 mg/kg | Daily injection | Daily |
| ML351 | NOD Mice | Type 1 Diabetes | Not specified | Daily injection | Daily |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Optional: Sonicator, water bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile DMSO to achieve a 10% final concentration of DMSO in the total volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex the mixture thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Once the inhibitor is fully dissolved in DMSO, add the required volume of sterile corn oil to reach the final desired volume (90% of the total volume).
-
Vortex the solution vigorously for at least 1-2 minutes to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation before administration.
-
Prepare the formulation fresh daily before administration to ensure stability.
Protocol 2: General In Vivo Efficacy Study Workflow
This protocol provides a general framework. Specific details will need to be optimized for the particular animal model and disease state.
Phases of the Study:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Disease Induction (if applicable): Induce the disease model according to established protocols.
-
Randomization and Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer the prepared this compound formulation or vehicle control according to the predetermined dose, route, and schedule.
-
Monitoring: Monitor animals daily for clinical signs, body weight, and any adverse effects.
-
Efficacy Assessment: At predetermined time points, assess the efficacy of the treatment using relevant endpoints for the disease model (e.g., tumor volume, inflammatory markers, behavioral tests).
-
Terminal Procedures: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway
Caption: Simplified 15-Lipoxygenase (15-LOX) signaling pathway.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting in vivo experiments.
References
- 1. help.benchling.com [help.benchling.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating 15-Lox-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of 15-Lox-IN-1, a known inhibitor of 15-lipoxygenase-1 (15-LOX-1), in cells. We present supporting experimental data for this compound and other relevant inhibitors, detailed experimental protocols, and visual workflows to aid in experimental design.
Comparing Cellular Target Engagement Methods for this compound
A multi-faceted approach is often the most robust strategy for validating target engagement. Below is a comparison of three widely used methods: Cellular Thermal Shift Assay (CETSA), a direct measure of target binding; fluorescence-based assays, a measure of enzymatic activity; and HPLC-based quantification of the 15-LOX-1 product, 15-hydroxyeicosatetraenoic acid (15-HETE), a direct readout of enzymatic inhibition.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Label-free; confirms direct physical interaction with the target in a cellular context. | Indirect measure of functional activity; can be technically demanding. | Change in protein melting temperature (ΔTm) upon ligand binding. |
| Fluorescence-Based Activity Assay | Measures the enzymatic activity of 15-LOX-1 through the oxidation of a fluorescent probe. | High-throughput; provides a direct measure of enzymatic inhibition. | Prone to interference from fluorescent compounds; indirect measure of target binding. | Decrease in fluorescence signal in the presence of an inhibitor. |
| HPLC-Based Product Quantification | Directly measures the formation of 15-HETE, the product of 15-LOX-1 activity on arachidonic acid. | Highly specific and quantitative; considered a gold standard for measuring enzyme activity. | Lower throughput; requires specialized equipment and sample preparation. | Reduction in 15-HETE levels in inhibitor-treated cells. |
Performance of 15-LOX-1 Inhibitors in Cellular Assays
The following table summarizes the cellular potency of this compound and other commonly used 15-LOX-1 inhibitors. This data is essential for selecting appropriate positive controls and for benchmarking the efficacy of new chemical entities.
| Inhibitor | Chemical Class | Cellular IC50 | Assay Type | Cell Line |
| This compound | Not Specified | 1.92 µM[1] | Not Specified | Not Specified |
| PD146176 | Indole | 0.81 µM[2][3] | 13-HODE production | HEK293 |
| ML351 | Oxazole | ~200 nM (cell-free) | Enzymatic | Not Applicable |
| i472 | Indole | 0.19 µM[4][5] | Enzymatic | RAW 264.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
Cellular Thermal Shift Assay (CETSA) for 15-LOX-1
This protocol outlines the steps for performing a CETSA experiment to confirm the direct binding of this compound to 15-LOX-1 in intact cells.
Materials:
-
Cells expressing 15-LOX-1
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-15-LOX-1 antibody
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-15-LOX-1 antibody to detect the amount of soluble 15-LOX-1 at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Fluorescence-Based 15-LOX-1 Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on the enzymatic activity of 15-LOX-1 in cells using the fluorescent probe diphenyl-1-pyrenylphosphine (DPPP).
Materials:
-
Cells expressing 15-LOX-1
-
This compound and vehicle control
-
Arachidonic acid (substrate)
-
Diphenyl-1-pyrenylphosphine (DPPP) fluorescent probe
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a dilution series of this compound or vehicle control for 1-2 hours.
-
Probe and Substrate Addition: Add DPPP to the wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation ~351 nm, Emission ~380 nm). The product of DPPP oxidation by lipid hydroperoxides is fluorescent.
-
Data Analysis: Calculate the rate of fluorescence increase for each condition. Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HPLC-Based Quantification of 15-HETE
This protocol details the quantification of 15-HETE, the product of 15-LOX-1, in cell lysates using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Cells expressing 15-LOX-1
-
This compound and vehicle control
-
Arachidonic acid
-
Internal standard (e.g., d8-15-HETE)
-
Methanol, acetonitrile, water, acetic acid (HPLC grade)
-
Solid-phase extraction (SPE) columns
-
HPLC system with a UV detector
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle, followed by the addition of arachidonic acid. Lyse the cells and add an internal standard.
-
Lipid Extraction: Extract the lipids from the cell lysate using an appropriate method, such as solid-phase extraction.
-
HPLC Analysis: Reconstitute the dried lipid extract in the mobile phase and inject it into the HPLC system. Separate the lipids using a C18 reverse-phase column with a suitable gradient of mobile phase (e.g., a mixture of methanol, acetonitrile, water, and acetic acid).
-
Detection: Detect 15-HETE by its characteristic UV absorbance at 235 nm.
-
Quantification: Quantify the amount of 15-HETE in each sample by comparing its peak area to that of the internal standard. A reduction in 15-HETE levels in treated cells compared to control cells indicates inhibition of 15-LOX-1.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of 15-LOX-1, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
A Comparative Efficacy Analysis of 15-Lipoxygenase Inhibitors: 15-Lox-IN-1 (represented by Indole Inhibitor 9c) vs. ML351
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two potent 15-lipoxygenase (15-LOX) inhibitors, the indole-based compound referred to here as "Indole Inhibitor 9c" (as a representative of potent "15-Lox-IN-1" type inhibitors) and ML351. This comparison is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to 15-Lipoxygenase
15-lipoxygenase (15-LOX) is a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. The resulting hydroperoxy fatty acids are precursors to a variety of signaling molecules that play crucial roles in inflammatory processes. Consequently, the development of potent and selective 15-LOX inhibitors is a significant area of research for therapeutic interventions in inflammatory diseases, neurodegenerative disorders, and certain cancers.
Quantitative Efficacy Data
The following table summarizes the key quantitative data for Indole Inhibitor 9c and ML351, focusing on their in vitro potency against 15-LOX-1.
| Parameter | Indole Inhibitor 9c (i472) | ML351 | Reference |
| Chemical Class | Indole-based | 1,3-Oxazole-based | |
| IC50 (Human 15-LOX-1) | 190 nM | 200 nM | |
| Selectivity | Cellular LOX activity inhibited | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2 | |
| Mechanism of Action | Not explicitly stated | Tight binding, mixed inhibitor | |
| Cellular Activity | Protected RAW 264.7 macrophages from LPS-induced cytotoxicity | Protected against oxidative glutamate toxicity in mouse neuronal cells (HT-22) | |
| In Vivo Efficacy | Not reported | Significantly reduced infarct size in a mouse model of ischemic stroke |
Experimental Protocols
In Vitro 15-LOX-1 Inhibition Assay (Spectrophotometric)
A common method to determine the inhibitory potency of compounds against 15-LOX-1 involves a spectrophotometric assay. The following is a generalized protocol based on methodologies described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human 15-LOX-1.
Principle: The activity of 15-LOX-1 is monitored by measuring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate (e.g., arachidonic acid or linoleic acid). This product absorbs light at a specific wavelength (typically 234 nm), and the rate of increase in absorbance is proportional to the enzyme activity.
Materials:
-
Purified human 15-LOX-1 enzyme
-
Arachidonic acid (or linoleic acid) as substrate
-
Assay buffer (e.g., Tris-HCl or borate buffer, pH 7.4-8.0)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer. A corresponding set of wells with DMSO alone will serve as the vehicle control.
-
Add the diluted test compound or vehicle control to the wells of the microplate.
-
Add the 15-LOX-1 enzyme solution to each well and incubate for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the Graphviz DOT language to visualize the 15-LOX signaling pathway and a typical experimental workflow for evaluating 15-LOX inhibitors.
Caption: Simplified 15-LOX signaling pathway in inflammation.
Caption: A typical workflow for evaluating 15-LOX inhibitors.
Discussion
Both Indole Inhibitor 9c and ML351 are highly potent inhibitors of human 15-LOX-1, with IC50 values in the low nanomolar range. Their comparable potency in in vitro assays makes them both suitable candidates for biochemical and cell-based studies.
A key differentiator is the extensive characterization of ML351 . It has demonstrated excellent selectivity against other lipoxygenase and cyclooxygenase isoforms, which is a critical attribute for a chemical probe to ensure that observed biological effects are due to the inhibition of the intended target. Furthermore, the mechanism of action of ML351 has been elucidated as a tight-binding, mixed inhibitor. The proven in vivo efficacy of ML351 in a mouse model of ischemic stroke provides strong evidence of its potential as a therapeutic lead and its utility in preclinical animal studies.
Indole Inhibitor 9c represents a promising class of indole-based 15-LOX-1 inhibitors. Its ability to protect macrophages from LPS-induced cytotoxicity demonstrates its potential in modulating inflammatory responses in a cellular context. However, comprehensive selectivity profiling and in vivo efficacy data for this specific compound are not as readily available in the public domain.
Conclusion
For researchers seeking a well-characterized, selective, and in vivo-validated 15-LOX-1 inhibitor, ML351 stands out as an excellent choice. Its robust dataset provides a high degree of confidence in its use as a tool compound.
Indole Inhibitor 9c and similar indole-based compounds are also highly potent and valuable for in vitro and cell-based investigations of 15-LOX-1 function, particularly in the context of inflammation. Further characterization of their selectivity and in vivo activity would be beneficial for their broader application.
The selection between these inhibitors will ultimately depend on the specific requirements of the research, including the need for in vivo data, the desired chemical scaffold, and the specific biological system under investigation.
A Comparative Guide to the Selectivity of 15-LOX-1 Inhibitors: 15-Lox-IN-1 vs. 5-LOX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the inhibitor ML351, a representative potent 15-lipoxygenase-1 (15-LOX-1) inhibitor, for its target enzyme versus 5-lipoxygenase (5-LOX). Understanding the selectivity profile of such inhibitors is critical for the development of targeted therapeutics that minimize off-target effects. This document presents supporting experimental data, detailed methodologies for relevant assays, and visual representations of the associated signaling pathways.
Data Presentation: Inhibitor Selectivity
The selectivity of a lipoxygenase inhibitor is a crucial parameter in drug development. A highly selective inhibitor will preferentially bind to its intended target, thereby reducing the likelihood of off-target effects and associated toxicities. The following table summarizes the inhibitory potency (IC50) of ML351 against human 15-LOX-1 and 5-LOX, demonstrating its remarkable selectivity.
| Inhibitor | Target Enzyme | IC50 | Selectivity (fold) |
| ML351 | Human 15-LOX-1 | 200 nM[1] | >250-fold vs. 5-LOX |
| Human 5-LOX | >50 µM[1] |
Table 1: Potency and Selectivity of ML351. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity is calculated as the ratio of the IC50 for the off-target enzyme (5-LOX) to the IC50 for the target enzyme (15-LOX-1).
Signaling Pathway Overview
Lipoxygenases are key enzymes in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammation and other physiological processes. 15-LOX-1 and 5-LOX initiate distinct signaling cascades with often opposing biological effects.
Figure 1: Differential Signaling Pathways of 15-LOX-1 and 5-LOX. This diagram illustrates the distinct metabolic pathways initiated by 15-LOX-1 and 5-LOX from the common substrate, arachidonic acid, and the selective inhibitory action of ML351 on the 15-LOX-1 pathway.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are representative methodologies for assessing the activity of 15-LOX-1 and 5-LOX.
15-LOX-1 Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), from linoleic acid, which absorbs light at 234 nm.
Materials:
-
Recombinant human 15-LOX-1 enzyme
-
Linoleic acid (substrate)
-
Sodium phosphate buffer (pH 7.4)
-
Test inhibitor (e.g., ML351) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of 15-LOX-1 in sodium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of linoleic acid in ethanol and then dilute it in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor solution or vehicle control
-
15-LOX-1 enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the linoleic acid substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Figure 2: Workflow for Spectrophotometric 15-LOX-1 Inhibition Assay. This diagram outlines the key steps involved in determining the IC50 value of an inhibitor against 15-LOX-1.
5-LOX Activity Assay (Fluorometric)
This assay quantifies 5-LOX activity by measuring the fluorescence generated from a probe that is oxidized by the hydroperoxide products of the enzymatic reaction.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2 and ATP)
-
Fluorescent probe (e.g., a derivative of dichlorodihydrofluorescein)
-
Test inhibitor (e.g., ML351) dissolved in a suitable solvent (e.g., DMSO)
-
Black 96-well plate with a clear bottom
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of 5-LOX in the assay buffer. The optimal concentration should be determined to provide a robust fluorescent signal.
-
Prepare a stock solution of arachidonic acid in ethanol and dilute to the final desired concentration in the assay buffer.
-
Prepare a working solution of the fluorescent probe in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Protocol:
-
To each well of the black 96-well plate, add:
-
Assay buffer
-
Test inhibitor or vehicle control
-
5-LOX enzyme solution
-
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Add the fluorescent probe to all wells.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately begin measuring the increase in fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode for 30-40 minutes.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well from the linear portion of the reaction curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The data and methodologies presented in this guide underscore the importance of assessing inhibitor selectivity in the early stages of drug discovery. ML351 serves as a compelling example of a highly selective 15-LOX-1 inhibitor, with a potency in the nanomolar range against its target and negligible activity against 5-LOX at concentrations up to 50 µM[1]. This high degree of selectivity is desirable for therapeutic agents targeting diseases where the 15-LOX-1 pathway is implicated, as it minimizes the potential for disrupting the distinct and often pro-inflammatory signaling cascade initiated by 5-LOX. The provided experimental protocols offer a robust framework for researchers to evaluate the selectivity of their own compounds, thereby facilitating the development of safer and more effective targeted therapies.
References
Unraveling the Selectivity of 15-Lipoxygenase Inhibitors: A Comparative Analysis
Performance Comparison of 15-Lox-IN-1
Quantitative data on the inhibitory activity of this compound against 15-lipoxygenase has been reported, though with some variability across different sources. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | 15-LOX | 1.92 |
| This compound | 15-LOX | 18 |
| This compound | Soybean 15-LOX (SLO) | 19.5 |
| This compound | Human 15-LOX-1 | 19.1 |
Note: The discrepancy in reported IC50 values may be attributed to different experimental conditions, such as enzyme source, substrate concentration, and assay methodology. A direct head-to-head comparison of this compound with other inhibitors for 5-LOX and 12-LOX is not possible without specific experimental data on its cross-reactivity.
Experimental Protocols for Assessing Lipoxygenase Inhibition
The determination of inhibitor potency and selectivity against different lipoxygenase isoforms is crucial. A standard approach involves a biochemical assay to measure the enzymatic activity in the presence and absence of the inhibitor.
General Protocol for Determining IC50 of Lipoxygenase Inhibitors:
-
Enzyme Preparation: Recombinant human lipoxygenases (e.g., 15-LOX-1, 5-LOX, 12-LOX) are purified to ensure the absence of other enzymatic activities.
-
Substrate Solution: A solution of the enzyme's substrate, typically arachidonic acid or linoleic acid, is prepared in an appropriate buffer.
-
Inhibitor Preparation: The inhibitor, such as this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.
-
Enzyme Assay:
-
The purified enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period.
-
The enzymatic reaction is initiated by adding the substrate solution.
-
The formation of the product, a hydroperoxy fatty acid, is monitored over time. This can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product).
-
-
Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Visualizing the 15-Lipoxygenase Signaling Pathway
The 15-lipoxygenase enzyme plays a critical role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammation and other physiological processes.[2][3][4]
Caption: The 15-lipoxygenase pathway in arachidonic acid metabolism.
Experimental Workflow for Determining Inhibitor Selectivity
To provide a clear comparison, a standardized workflow is necessary to test the inhibitor against a panel of related enzymes.
References
- 1. courses.edx.org [courses.edx.org]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 15-LOX-1 Inhibition: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, confirming the inhibition of 15-lipoxygenase-1 (15-LOX-1) requires robust secondary assays that move beyond initial biochemical screens. This guide provides a comparative overview of key secondary assays, complete with experimental protocols and data, to validate and characterize 15-LOX-1 inhibitors.
Introduction to 15-LOX-1 and Its Inhibition
15-lipoxygenase-1 is an enzyme that plays a significant role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. As such, 15-LOX-1 has emerged as a promising therapeutic target. The initial identification of potential inhibitors is often achieved through high-throughput biochemical assays. However, it is crucial to confirm these findings and further characterize the inhibitors' efficacy and mechanism of action in more physiologically relevant systems. This is accomplished through a battery of secondary assays.
Comparison of Secondary Assays for 15-LOX-1 Inhibition
A variety of secondary assays are available to confirm and characterize 15-LOX-1 inhibitors. The choice of assay depends on the specific research question, available resources, and the desired level of detail. The following table summarizes and compares some of the most common secondary assays.
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters Measured |
| Cell-Based Fluorescence Assay (H2DCFDA) | Measures intracellular reactive oxygen species (ROS) generated during 15-LOX-1 activity using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). | High-throughput compatible, reflects intracellular enzyme activity. | Indirect measurement of 15-LOX-1 activity, can be affected by other cellular ROS sources. | IC50 values, confirmation of cellular permeability and activity. |
| Cell-Based Fluorescence Assay (DPPP) | Detects lipid hydroperoxides produced by 15-LOX-1 using the fluorescent probe diphenyl-1-pyrenylphosphine (DPPP). | More specific for lipid hydroperoxides than general ROS probes. | Can be influenced by other hydroperoxide-generating enzymes. | IC50 values, confirmation of inhibition of lipid peroxidation. |
| HPLC-Based Product Detection | Separates and quantifies the specific products of 15-LOX-1 activity, such as 15-hydroxyeicosatetraenoic acid (15-HETE), from cell lysates or culture media. | Highly specific and quantitative, provides direct evidence of enzyme inhibition. | Lower throughput, requires specialized equipment and expertise. | Absolute quantification of 15-LOX-1 products, confirmation of inhibitor specificity. |
Performance of 15-LOX-1 Inhibitors in Secondary Assays
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for well-characterized 15-LOX-1 inhibitors in different secondary assay formats. These values demonstrate the importance of using multiple assays to obtain a comprehensive understanding of an inhibitor's potency.
| Inhibitor | Cell-Based Fluorescence Assay (IC50) | HPLC-Based Product Detection (IC50) |
| PD-146176 | ~3.8 µM[1] | Not readily available |
| Nordihydroguaiaretic Acid (NDGA) | ~0.1 µM[2] | Not readily available |
It is important to note that IC50 values can vary depending on the specific cell type, assay conditions, and substrate concentration used.
Experimental Protocols
Cell-Based Fluorescence Assay using H2DCFDA
This protocol is adapted from a method for screening lipoxygenase inhibitors in a 96-well format.[2][3]
Materials:
-
HEK293 cells stably expressing 15-LOX-1
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Arachidonic acid (substrate)
-
Test inhibitors
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-15-LOX-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, replace the culture medium with serum-free medium containing various concentrations of the test inhibitor or vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Probe Loading: Add H2DCFDA to each well to a final concentration of 10 µM and incubate for 30 minutes at 37°C in the dark.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to a final concentration of 10 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Read the plate kinetically for 15-30 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
HPLC-Based Detection of 15-HETE
This protocol provides a general framework for the analysis of 15-LOX-1 products.[4][5]
Materials:
-
Cells or tissues expressing 15-LOX-1
-
PBS
-
Arachidonic acid
-
Methanol
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
15-HETE standard
Procedure:
-
Sample Preparation:
-
Cell Lysates: Treat cells with the inhibitor, then lyse the cells and incubate the lysate with arachidonic acid.
-
Culture Media: Collect the culture medium from inhibitor-treated cells that have been stimulated with arachidonic acid.
-
-
Lipid Extraction:
-
Acidify the sample with formic acid.
-
Perform solid-phase extraction (SPE) to isolate the lipid fraction. Elute the lipids with methanol or another suitable organic solvent.
-
Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., a mixture of water, acetonitrile, and formic acid) to separate the lipid metabolites.
-
Detect 15-HETE using a UV detector at 235 nm or an MS detector for more specific identification and quantification.
-
-
Data Analysis:
-
Identify the 15-HETE peak based on the retention time of the 15-HETE standard.
-
Quantify the amount of 15-HETE in each sample by comparing the peak area to a standard curve.
-
Calculate the percent inhibition of 15-HETE production for each inhibitor concentration.
-
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of 15-LOX-1 inhibition, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for confirming 15-LOX-1 inhibition.
Caption: Simplified 15-LOX-1 signaling pathway.
Downstream Signaling Pathways of 15-LOX-1
The products of 15-LOX-1, particularly 15-HETE, can modulate various downstream signaling pathways, contributing to the enzyme's role in health and disease. Key pathways affected include:
-
NF-κB Pathway: 15-HETE has been shown to activate the NF-κB signaling pathway, a central regulator of inflammation.[6][7] This activation can lead to the expression of pro-inflammatory cytokines and adhesion molecules.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can also be modulated by 15-LOX-1 products.[4]
-
Ferroptosis: Recent studies have implicated 15-LOX-1 in the process of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[8]
By confirming the inhibition of 15-LOX-1 in cellular contexts and examining the impact on these downstream pathways, researchers can gain a more complete understanding of an inhibitor's therapeutic potential. The use of a combination of secondary assays is essential for the robust validation of 15-LOX-1 inhibitors and their advancement in the drug discovery pipeline.
References
- 1. research.rug.nl [research.rug.nl]
- 2. spacex.com [spacex.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. SOP for HPLC Analysis & Documentation [m-pharmainfo.com]
- 6. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Novel 15-Lipoxygenase-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel series of 15-lipoxygenase-1 (15-LOX-1) inhibitors, focusing on their structure-activity relationships (SAR). The data presented is based on the findings from the study by Guo et al. (2019), which identified a potent 15-LOX-1 inhibitor, compound 9c (also referred to as i472 or 15-LOX-1 inhibitor 1 ), with an IC50 of 0.19 μM.[1][2] This compound serves as a key example of a novel scaffold for the development of potent and selective 15-LOX-1 inhibitors.
Data Presentation: Structure-Activity Relationship of 15-LOX-1 Inhibitor Analogs
The following table summarizes the structure-activity relationship for a series of analogs based on an indole scaffold, highlighting the key structural modifications and their impact on the inhibitory activity against 15-LOX-1. The central theme of the SAR study was the replacement of a flexible lipid chain at the 3-position of the indole ring with less flexible E-alkene substituents.[2]
| Compound | R Group (at indole-3-position) | IC50 (μM) for 15-LOX-1 | Key SAR Observations |
| 9a | Phenyl | > 50 | A simple phenyl group is not well-tolerated and results in a significant loss of potency. |
| 9b | 4-Chlorophenyl | 1.8 | Introduction of a chloro substituent at the para position of the phenyl ring moderately improves activity. |
| 9c (i472) | 4-Methoxyphenyl | 0.19 | The 4-methoxyphenyl group is the most favorable substituent, indicating that electron-donating groups at this position enhance inhibitory activity. [2] |
| 9d | 4-(Trifluoromethyl)phenyl | 1.3 | An electron-withdrawing group at the para position is less effective than an electron-donating group. |
| 9e | 2-Thienyl | 0.8 | A heterocyclic ring like thiophene is tolerated and shows good activity, though less potent than the 4-methoxyphenyl analog. |
| 9f | 2-Furyl | 1.2 | The furan ring is also tolerated but results in slightly lower potency compared to the thiophene analog. |
| 9g | Cyclohexyl | 3.2 | A non-aromatic, bulky cyclohexyl group leads to a decrease in inhibitory activity. |
Experimental Protocols
The inhibitory activity of the compounds against human 15-LOX-1 was determined using a spectrophotometric assay that measures the conversion of linoleic acid to the hydroperoxy derivative, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE).
-
Enzyme: Recombinant human 15-LOX-1.
-
Substrate: Linoleic acid.
-
Assay Principle: The formation of the conjugated diene in 13-HPODE results in an increase in absorbance at 234 nm.
-
Procedure:
-
The enzyme is pre-incubated with the test compound (dissolved in DMSO) in a buffer solution (e.g., borate buffer, pH 9.0) at room temperature for a specified time.
-
The enzymatic reaction is initiated by the addition of the substrate, linoleic acid.
-
The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated enzyme with those of a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To assess the cellular efficacy of the inhibitors, their ability to protect macrophages from lipopolysaccharide (LPS)-induced cell death was evaluated.
-
Cell Line: RAW 264.7 macrophages.
-
Inducing Agent: Lipopolysaccharide (LPS).
-
Assay Principle: Cell viability is measured using a standard method such as the MTT assay or by monitoring lactate dehydrogenase (LDH) release.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified period.
-
LPS is then added to the wells to induce cytotoxicity.
-
After an incubation period (e.g., 24 hours), cell viability is assessed.
-
The protective effect of the compound is determined by comparing the viability of cells treated with the compound and LPS to those treated with LPS alone.[1][2]
-
Mandatory Visualizations
Caption: The 15-LOX-1 signaling pathway in inflammation.
Caption: General workflow for the evaluation of 15-LOX-1 inhibitors.
References
Validating 15-Lipoxygenase Inhibitor Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The development of specific enzyme inhibitors is a cornerstone of modern pharmacology. Validating the on-target specificity of these inhibitors is critical to ensure that their biological effects are not due to unforeseen off-target interactions. This guide provides a comparative overview of the validation of a representative 15-Lipoxygenase (15-LOX) inhibitor, ML351, with a particular focus on the use of knockout animal models to unequivocally demonstrate its mechanism of action. Due to the limited public information on a compound specifically named "15-Lox-IN-1," this guide utilizes data available for ML351, a well-characterized and selective 15-LOX-1 inhibitor, as a paradigm for best practices in inhibitor validation.
Introduction to 15-Lipoxygenase and Its Inhibition
15-Lipoxygenase (15-LOX), particularly the human reticulocyte 15-LOX-1 (also known as 12/15-LOX in mice), is an enzyme implicated in a variety of inflammatory diseases, neurodegenerative disorders, and certain cancers. It catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[1] The development of potent and selective 15-LOX inhibitors, therefore, represents a promising therapeutic strategy. However, the homology among different lipoxygenase isoforms necessitates rigorous validation of inhibitor specificity.
Comparative Analysis of 15-LOX Inhibitors
A critical aspect of characterizing a new inhibitor is to compare its performance against other known compounds targeting the same enzyme. This section compares ML351 with another 12/15-LOX inhibitor, ML127.
| Feature | ML351 | ML127 | Reference |
| 15-LOX-1 IC50 | ~200 nM | Not explicitly stated, but potent | [2] |
| Selectivity | >250-fold vs. 5-LOX and 12-LOX | Selectively targets 12/15-LOX | [2][3] |
| Cellular Toxicity | No deleterious effects on cellular apoptosis in mouse islets (1-50 µM) | Apoptosis evident at 50 µM in mouse islets | [3] |
| Predicted Off-Target Promiscuity (in silico) | Lower predicted interaction with non-LOX proteins | Higher predicted interaction with non-LOX proteins | [3] |
The Gold Standard: Validation Using Knockout Models
The most definitive method to validate the on-target action of an inhibitor in a complex biological system is to compare its effects in wild-type animals versus animals where the target enzyme has been genetically deleted (knockout models). If the inhibitor produces a biological effect in wild-type animals that is phenocopied in the knockout animals (without the inhibitor), it provides strong evidence that the inhibitor is acting through the intended target.
A key study validating the specificity of ML351 utilized a mouse model of stroke (transient middle cerebral artery occlusion - MCAO). The study compared the effects of ML351 in wild-type mice with the outcomes observed in 12/15-LOX knockout (ALOX15-/-) mice.
| Experimental Group | Outcome (Hemorrhagic Transformation) | Interpretation | Reference |
| Wild-type + Vehicle | Significant hemorrhage | Baseline pathology | |
| Wild-type + ML351 | Significantly reduced hemorrhage | Protective effect of the inhibitor | |
| ALOX15-/- (Knockout) | Significantly reduced hemorrhage (similar to ML351-treated wild-type) | Genetic ablation of the target phenocopies the inhibitor's effect, confirming on-target action. |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the validation process, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the validation of 15-LOX inhibitors.
In Vitro Lipoxygenase Activity Assay (UV-Vis Spectrophotometry)
This assay measures the enzymatic activity of purified 15-LOX by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.
-
Reagents:
-
Purified recombinant 15-LOX enzyme.
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4).
-
Substrate: Linoleic acid or arachidonic acid.
-
Inhibitor (ML351) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 15-LOX enzyme in a quartz cuvette.
-
Add the inhibitor at various concentrations and incubate for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 of the inhibitor.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This surgical model is used to induce a focal ischemic stroke to evaluate the neuroprotective effects of an inhibitor.
-
Animals:
-
Wild-type C57BL/6J mice.
-
12/15-LOX knockout (ALOX15-/-) mice on a C57BL/6J background.
-
-
Procedure:
-
Anesthetize the mouse.
-
Make a midline cervical incision and expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Administer the inhibitor (e.g., ML351, 50 mg/kg, i.p.) or vehicle at the time of reperfusion.
-
After a set survival period (e.g., 24 hours), euthanize the animals and harvest the brains.
-
Quantification of Hemorrhagic Transformation (Hemoglobin Assay)
This assay quantifies the amount of bleeding in the brain tissue following an ischemic event.
-
Sample Preparation:
-
Homogenize the brain hemispheres in distilled water.
-
Sonicate the homogenate on ice.
-
Centrifuge to pellet the insoluble debris.
-
-
Assay:
-
Use a commercial hemoglobin assay kit or a spectrophotometric method.
-
For the spectrophotometric method, add a reagent (e.g., Drabkin's reagent) to an aliquot of the supernatant that converts hemoglobin to a stable colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the hemoglobin concentration based on a standard curve.[4]
-
Conclusion
The validation of a specific enzyme inhibitor requires a multi-faceted approach, culminating in the use of knockout animal models. The data presented for the representative 15-LOX inhibitor, ML351, demonstrates a robust validation strategy. By comparing its in vitro and in vivo effects with another inhibitor and, most importantly, by showing that its protective phenotype is replicated in 12/15-LOX knockout mice, researchers can have high confidence in its on-target specificity. This rigorous validation is essential for the continued development of targeted therapeutics for diseases involving 15-LOX.
References
- 1. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Spectrophotometric Assay of Hemoglobin Volume [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 15-Lox-IN-1
For immediate implementation by researchers, scientists, and drug development professionals, this guide provides essential safety and logistical information for the proper disposal of the research compound 15-Lox-IN-1. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step-by-Step Disposal Plan for this compound
-
Waste Identification and Characterization:
-
Treat this compound as a hazardous waste unless confirmed otherwise by a safety data sheet (SDS) or your institution's Environmental Health & Safety (EHS) department.
-
Based on its nature as a lipoxygenase inhibitor, it is likely an organic compound. Its specific properties (e.g., toxicity, flammability, reactivity) should be considered. In the absence of specific data, assume it may have hazardous characteristics.
-
-
Waste Segregation:
-
Proper segregation is crucial to prevent dangerous reactions.[1]
-
Do not mix this compound waste with incompatible chemicals. For example, keep it separate from strong acids, bases, and oxidizers.[1][2]
-
Aqueous waste should be collected separately from organic solvent waste.[3]
-
Solid waste (e.g., contaminated gloves, paper towels) should be collected in a designated, properly labeled container separate from liquid waste.[2]
-
-
Container Selection and Labeling:
-
Use a chemically compatible container for collecting this compound waste. Plastic is often preferred.[2][4] Do not use food containers.[1]
-
The container must be in good condition, leak-proof, and have a secure-fitting cap.[1][2]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."[2][4] Note the date when the first waste is added.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4]
-
The SAA must be under the supervision of laboratory personnel.[2]
-
Keep the waste container closed except when adding waste.[1][4]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.[4]
-
-
Disposal Request and Pickup:
Chemical Waste Segregation Guidelines
Proper segregation is a cornerstone of safe laboratory practice. The following table summarizes common chemical waste categories to guide the disposal of this compound.
| Waste Category | Characteristics | Examples | Disposal Container |
| Halogenated Organic Solvents | Contains halogen atoms (F, Cl, Br, I) | Dichloromethane, Chloroform | Clearly labeled, compatible container for halogenated waste |
| Non-Halogenated Organic Solvents | Does not contain halogen atoms | Ethanol, Acetone, Hexane | Clearly labeled, compatible container for non-halogenated waste |
| Aqueous Waste (with hazardous materials) | Water-based solutions containing hazardous chemicals | Solutions of this compound in buffer | Clearly labeled, compatible container for aqueous hazardous waste |
| Corrosive Waste (Acids) | pH ≤ 2 | Hydrochloric Acid, Sulfuric Acid | Separate, compatible container for acidic waste; do not store in metal.[1][2] |
| Corrosive Waste (Bases) | pH ≥ 12.5 | Sodium Hydroxide, Potassium Hydroxide | Separate, compatible container for basic waste; do not store in metal.[2] |
| Solid Chemical Waste | Contaminated lab supplies | Gloves, weighing paper, pipette tips contaminated with this compound | Labeled container for solid hazardous waste |
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Your EHS department is the primary resource for ensuring compliance with all federal, state, and local regulations.[4]
References
Personal protective equipment for handling 15-Lox-IN-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 15-Lox-IN-1 (CAS Number: 928853-86-5), a notable inhibitor of 15-lipoxygenase-1 (15-LOX-1). Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Conflicting safety information exists for this compound. While the Safety Data Sheet (SDS) from one supplier indicates the substance is not classified as hazardous, a corresponding product information sheet advises treating it as potentially hazardous.[1] Therefore, a cautious approach is essential. The following minimum PPE is required:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times when handling the compound. |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade nitrile gloves are required. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Inspection
Upon receipt of the compound, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's safety officer.
Handling
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
General Hygiene : Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Spills : In case of a small spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage
-
Temperature : Store the compound at -20°C for long-term stability.
-
Container : Keep the container tightly sealed to prevent contamination.
-
Incompatibilities : No specific incompatible materials have been identified.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste through your institution's hazardous waste program. |
| Contaminated Materials | All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a designated, sealed waste container and disposed of as chemical waste. |
| Empty Containers | Empty containers should be rinsed with an appropriate solvent (if permissible by your institution's guidelines), and the rinsate collected as chemical waste. Dispose of the rinsed container according to your facility's procedures for chemical containers. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Caption: Standard workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
